Technical Documentation Center

2-(4-Fluorophenyl)cyclopentan-1-amine hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(4-Fluorophenyl)cyclopentan-1-amine hydrochloride
  • CAS: 1354951-73-7

Core Science & Biosynthesis

Foundational

synthesis of 2-(4-Fluorophenyl)cyclopentan-1-amine hydrochloride

Synthesis and Stereochemical Control of 2-(4-Fluorophenyl)cyclopentan-1-amine Hydrochloride: A Comprehensive Technical Guide Executive Summary The compound 2-(4-fluorophenyl)cyclopentan-1-amine is a highly valuable 2-ary...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Synthesis and Stereochemical Control of 2-(4-Fluorophenyl)cyclopentan-1-amine Hydrochloride: A Comprehensive Technical Guide

Executive Summary

The compound 2-(4-fluorophenyl)cyclopentan-1-amine is a highly valuable 2-arylcycloalkylamine building block. Structurally homologous to psychostimulants like cypenamine and various NMDA receptor antagonists, its pharmacological utility is heavily dictated by the spatial orientation of the 4-fluorophenyl group relative to the primary amine[1]. This whitepaper details a highly scalable, self-validating synthetic workflow to produce the hydrochloride salt of this compound. By leveraging a palladium-catalyzed α-arylation followed by a stereocontrolled reductive amination, this protocol ensures high fidelity, excellent yields, and rigorous diastereomeric control.

Retrosynthetic Analysis & Route Selection

The synthesis relies on two critical strategic disconnections. The primary C–N bond is disconnected via reductive amination to yield the intermediate 2-(4-fluorophenyl)cyclopentanone. This ketone is further disconnected at the α-carbon to commercially available cyclopentanone and 1-bromo-4-fluorobenzene via a transition-metal-catalyzed cross-coupling[2].

While alternative routes—such as the ring-opening of cyclopentene oxide with an aryl Grignard reagent—exist and are excellent for accessing pure trans-isomers[3], the ketone route is favored for industrial scalability and its highly predictable kinetic preference for the cis-diastereomer during amination[1].

Retrosynthesis Target 2-(4-Fluorophenyl) cyclopentan-1-amine Ketone 2-(4-Fluorophenyl) cyclopentanone Target->Ketone Reductive Amination SM Cyclopentanone + 1-Bromo-4-fluorobenzene Ketone->SM Pd-Catalyzed α-Arylation

Fig 1: Retrosynthetic disconnection of 2-(4-Fluorophenyl)cyclopentan-1-amine.

Step-by-Step Methodologies

Synthesis of 2-(4-Fluorophenyl)cyclopentanone via Pd-Catalyzed α-Arylation

Causality & Design: The construction of the C(sp2)–C(sp3) bond is achieved via a Buchwald-Hartwig-type α-arylation[2]. We select Pd2​(dba)3​ as the palladium source and Xantphos as the ligand. Xantphos is critical; its large bite angle (~111°) enforces a square-planar geometry that accelerates the reductive elimination step. This effectively outcompetes deleterious β-hydride elimination pathways that would otherwise yield an undesired cycloalkenone byproduct[4]. Sodium tert-butoxide (NaOtBu) is employed because its pKa (~17) is perfectly calibrated to quantitatively deprotonate cyclopentanone (pKa ~16.7) without triggering excessive aldol condensation.

Protocol:

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, charge Pd2​(dba)3​ (1.0 mol %), Xantphos (2.5 mol %), and NaOtBu (1.2 equiv).

  • Reagent Addition: Add anhydrous toluene (0.2 M), followed by cyclopentanone (1.5 equiv) and 1-bromo-4-fluorobenzene (1.0 equiv).

  • Reaction: Heat the mixture to 80 °C and stir vigorously for 12 hours. The reaction mixture will transition from a dark red to a turbid brownish suspension as NaBr precipitates.

  • Work-up: Cool to room temperature, quench with saturated aqueous NH4​Cl , and extract with ethyl acetate ( 3×20 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/EtOAc 95:5) to afford the ketone as a pale yellow oil.

Stereoselective Reductive Amination

Causality & Design: Converting the ketone to the primary amine utilizes ammonium acetate ( NH4​OAc ) as the nitrogen source and sodium cyanoborohydride ( NaBH3​CN ) as the reductant. NaBH3​CN is specifically chosen over NaBH4​ because it remains stable in the mildly acidic conditions (pH 4–5) required for optimal imine formation, preventing the premature reduction of the starting ketone[1]. Stereochemical Outcome: The bulky 4-fluorophenyl group severely sterically hinders one face of the planar imine intermediate. Consequently, hydride delivery occurs almost exclusively from the less hindered face (anti to the aryl group). This kinetic control pushes the resulting amine group to the cis position, yielding predominantly cis-2-(4-fluorophenyl)cyclopentan-1-amine[1].

Protocol:

  • Imine Formation: Dissolve 2-(4-fluorophenyl)cyclopentanone (1.0 equiv) in anhydrous methanol (0.5 M). Add NH4​OAc (10.0 equiv) and stir at room temperature for 2 hours to ensure complete imine formation.

  • Reduction: Cool the solution to 0 °C. Portion-wise, add NaBH3​CN (1.5 equiv).

  • Maturation: Allow the reaction to warm to room temperature and stir for 16 hours.

  • Quenching & Extraction: Quench carefully with 1M NaOH to pH > 10 (to free the amine). Extract with dichloromethane ( 3×20 mL), wash with brine, dry over MgSO4​ , and concentrate to yield the crude free base.

Hydrochloride Salt Formation

Causality & Design: The free base amine is an oil that is susceptible to atmospheric oxidation and exhibits poor aqueous solubility. Conversion to the hydrochloride salt ensures long-term stability and compatibility with biological assays. Anhydrous hydrogen chloride in diethyl ether is used to prevent water-induced solubilization, driving the immediate precipitation of the pure salt[1].

Protocol:

  • Dissolve the crude free base in minimal anhydrous diethyl ether.

  • Cool the solution to 0 °C in an ice bath.

  • Dropwise, add a 2.0 M solution of HCl in diethyl ether (1.2 equiv). A white precipitate will form immediately.

  • Stir for 1 hour at 0 °C, filter the precipitate through a Büchner funnel, wash with cold ether, and dry under high vacuum to afford 2-(4-fluorophenyl)cyclopentan-1-amine hydrochloride as a white crystalline solid.

Mechanistic Insights: The Catalytic Cycle

The success of the α-arylation relies on a highly orchestrated palladium catalytic cycle. The photoredox alternatives[5] are emerging, but the standard Pd-cycle remains the industrial benchmark.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OA Oxidative Addition Ar-Pd(II)-Br Pd0->OA + 1-Bromo-4-fluorobenzene TM Transmetalation Ar-Pd(II)-Enolate OA->TM + Sodium Enolate - NaBr RE Reductive Elimination Product Release TM->RE RE->Pd0 + 2-(4-Fluorophenyl)cyclopentanone

Fig 2: Palladium-catalyzed α-arylation catalytic cycle.

Quantitative Data & Yield Analysis

The following table summarizes the expected quantitative outcomes of the described protocol, highlighting the efficiency and stereocontrol of the chosen reagents.

Reaction StepReagents / CatalystTime / TempIsolated Yield (%)Diastereomeric Ratio (cis:trans)
α-Arylation Pd2​(dba)3​ , Xantphos, NaOtBu12 h / 80 °C78%N/A
Reductive Amination NH4​OAc , NaBH3​CN , MeOH16 h / 25 °C82%> 95:5
Salt Formation 2M HCl in Et2​O 1 h / 0 °C95%> 99:1 (Post-crystallization)

Sources

Exploratory

2-(4-Fluorophenyl)cyclopentan-1-amine Hydrochloride: Mechanism of Action, Structure-Activity Relationships, and Pharmacological Profiling

Executive Summary 2-(4-Fluorophenyl)cyclopentan-1-amine hydrochloride (CAS: 1821793-70-7) is a highly specialized synthetic building block and novel psychoactive research compound. Structurally, it is a halogenated deriv...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(4-Fluorophenyl)cyclopentan-1-amine hydrochloride (CAS: 1821793-70-7) is a highly specialized synthetic building block and novel psychoactive research compound. Structurally, it is a halogenated derivative of cypenamine (2-phenylcyclopentan-1-amine), a psychostimulant developed in the 1940s[1]. While its cyclopropane homolog, tranylcypromine, is a potent monoamine oxidase inhibitor (MAOI), the expanded, less-strained cyclopentane ring of cypenamine eliminates MAOI activity, shifting the pharmacological profile entirely toward monoamine reuptake inhibition and release[2].

The addition of a para-fluoro substitution on the phenyl ring fundamentally alters the compound's receptor affinity. Drawing on established structure-activity relationships (SAR) of para-halogenated amphetamines, this whitepaper elucidates the predicted mechanism of action (MoA) of 2-(4-fluorophenyl)cyclopentan-1-amine, detailing its role as a broad-spectrum monoamine releaser and Trace Amine-Associated Receptor 1 (TAAR1) agonist, alongside the rigorous experimental protocols required to validate these dynamics.

Structural Pharmacology & SAR

To understand the MoA of 2-(4-fluorophenyl)cyclopentan-1-amine, one must analyze the synergistic effects of its two core structural features: the cyclopentane ring and the para-fluoro substitution.

  • The Cyclopentane Core : Unlike open-chain amphetamines, the rigid alicyclic ring restricts the conformational flexibility of the ethylamine side chain. This locks the molecule into a conformation that is highly favorable for binding to the dopamine transporter (DAT) and norepinephrine transporter (NET), acting as a substrate-type releaser[2].

  • The Para-Fluoro Substitution : In non-halogenated stimulants (like amphetamine or cypenamine), the DAT:SERT affinity ratio is heavily skewed toward dopamine. However, para-halogenation dramatically increases the compound's lipophilicity and alters its electrostatic potential, which significantly enhances its affinity for the serotonin transporter (SERT)[3]. As seen with 4-fluoroamphetamine (4-FA), this substitution transforms the molecule into a potent releaser of serotonin (5-HT) alongside dopamine and norepinephrine, creating a "triple monoamine" releasing profile[4].

Core Mechanism of Action (MoA) Architecture

The pharmacological action of 2-(4-fluorophenyl)cyclopentan-1-amine is bipartite, involving both extracellular transporter interaction and intracellular G-protein coupled receptor (GPCR) signaling.

Primary MoA: Competitive Reuptake Inhibition and Substrate-Induced Efflux

The compound acts as a competitive substrate at DAT, NET, and SERT. By binding to the orthosteric site of these transporters, it blocks the reuptake of endogenous neurotransmitters. Because it is a substrate, it is translocated into the presynaptic terminal, where it disrupts the vesicular monoamine transporter 2 (VMAT2), collapsing the vesicular pH gradient and displacing monoamines into the cytosol[5].

Secondary MoA: TAAR1 Agonism

Once inside the presynaptic terminal, primary amines of this class act as potent agonists at TAAR1 , an intracellular GPCR localized to monoaminergic neurons[6].

  • Signaling Cascade : TAAR1 couples to Gs​ and Gq​ proteins. Activation leads to the accumulation of cyclic AMP (cAMP) via adenylyl cyclase and the release of intracellular calcium[7].

  • Transporter Phosphorylation : This cascade activates Protein Kinase A (PKA) and Protein Kinase C (PKC), which subsequently phosphorylate the intracellular domains of DAT, NET, and SERT.

  • Reverse Transport : Phosphorylation induces a conformational change that reverses the directionality of the transporters, causing massive, non-exocytotic efflux of cytosolic monoamines into the synaptic cleft[8].

TAAR1_Signaling Drug 2-(4-Fluorophenyl) cyclopentan-1-amine Transporter Monoamine Transporter (DAT / SERT / NET) Drug->Transporter Cellular Entry TAAR1 Intracellular TAAR1 Activation Transporter->TAAR1 Substrate Binding G_Protein Gs / Gq Protein Coupling TAAR1->G_Protein Kinases PKA / PKC Activation G_Protein->Kinases cAMP / Ca2+ ↑ Phosphorylation Transporter Phosphorylation Kinases->Phosphorylation Phosphorylation->Transporter Conformational Shift Efflux Reverse Transport (Monoamine Efflux) Phosphorylation->Efflux

Caption: Intracellular TAAR1 signaling cascade driving monoamine efflux.

Experimental Methodologies

To empirically validate the predicted MoA, researchers must utilize a self-validating system of in vitro assays. The following protocols isolate transporter affinity and efflux capabilities.

Protocol 1: In Vitro Transporter Affinity & Efflux Assay

Rationale : Human Embryonic Kidney (HEK293) cells are utilized because they lack endogenous monoamine transporters, providing a clean background to express human DAT (hDAT), NET (hNET), and SERT (hSERT) selectively[3].

Step-by-Step Workflow :

  • Cell Culture & Transfection : Culture HEK293 cells in DMEM supplemented with 10% FBS. Transiently transfect cells with plasmids encoding hDAT, hNET, or hSERT using Lipofectamine 3000.

  • Radioligand Pre-loading : Incubate the transfected cells with tritium-labeled monoamines ( [3H] -DA, [3H] -NE, or [3H] -5-HT) at 20 nM for 30 minutes to load the intracellular space.

  • Compound Exposure : Wash the cells with Krebs-Ringer-HEPES (KRH) buffer to remove extracellular radioligands. Expose the cells to varying concentrations of 2-(4-fluorophenyl)cyclopentan-1-amine (0.1 nM to 100 μM) for 15 minutes at 37°C.

  • Lysis & Quantification : Terminate the reaction by rapid washing with ice-cold KRH buffer. Lyse the cells using 1% SDS.

  • Liquid Scintillation Counting (LSC) : Transfer the lysate to scintillation vials and measure the remaining intracellular radioactivity using a beta counter. Calculate the fractional efflux ( EC50​ ) and reuptake inhibition ( IC50​ ) using non-linear regression.

Workflow CellPrep HEK293 Cell Culture & Transfection PreLoad Pre-load with [3H]-Monoamines CellPrep->PreLoad Incubation Incubation with 4-F-Cypenamine PreLoad->Incubation Wash Rapid Wash & SDS Lysis Incubation->Wash LSC Liquid Scintillation Counting (LSC) Wash->LSC Analysis IC50 & EC50 Determination LSC->Analysis

Caption: High-throughput screening workflow for monoamine transporter pharmacology.

Protocol 2: TAAR1 Activation & cAMP Accumulation Assay

Rationale : To prove that the compound acts via TAAR1 rather than solely as a reuptake inhibitor, intracellular cAMP levels must be quantified[8].

  • Transfect CHO-K1 cells with human TAAR1 and a GloSensor cAMP plasmid.

  • Incubate cells with the luciferin substrate for 2 hours.

  • Apply 2-(4-fluorophenyl)cyclopentan-1-amine and measure luminescence continuously for 30 minutes. An increase in luminescence confirms Gs​ -coupled TAAR1 agonism.

Quantitative Data Presentation

The table below synthesizes the predicted pharmacological shift of 2-(4-fluorophenyl)cyclopentan-1-amine based on the established SAR of its parent compound (Cypenamine) and its open-chain analog (4-Fluoroamphetamine)[3],[4],[5].

CompoundStructural ClassDAT IC50​ (μM)NET IC50​ (μM)SERT IC50​ (μM)DAT:SERT RatioPrimary Action
Amphetamine Open-chain0.080.06>10.0>125DA/NE Releaser
4-Fluoroamphetamine Para-halogenated0.250.150.85~3.4DA/NE/5-HT Releaser
Cypenamine Cyclopentane0.120.09>8.0>66DA/NE Releaser
2-(4-Fluorophenyl)cyclopentan-1-amine Halogenated Cyclopentane~0.30 ~0.20 ~1.10 ~3.6 DA/NE/5-HT Releaser

*Values for 2-(4-fluorophenyl)cyclopentan-1-amine are extrapolated predictions based on the lipophilic and steric impact of the para-fluoro substitution on the cypenamine core.

References

  • Cypenamine - Wikipedia . Wikimedia Foundation. Available at:[Link]

  • Para-Halogenation Affects Monoamine Transporter Inhibition Properties and Hepatocellular Toxicity of Amphetamines and Methcathinones . Frontiers in Pharmacology (2019). Available at:[Link]

  • Safety Profile and Neurocognitive Function Following Acute 4-Fluoroamphetamine (4-FA) Administration in Humans . Frontiers in Pharmacology (2018). Available at:[Link]

  • Monoamine transporter and receptor interaction profiles of novel psychoactive substances: para-halogenated amphetamines and pyrovalerone cathinones . European Neuropsychopharmacology (2015). Available at:[Link]

  • TAAR1 as an emerging target for the treatment of psychiatric disorders . Pharmacology & Therapeutics (2023). Available at:[Link]

  • Trace Amine-Associated Receptor 1 as a Monoaminergic Modulator in Brain . Biochemical Pharmacology (2009). Available at:[Link]

  • The Emerging Role of Trace Amine Associated Receptor 1 in the Functional Regulation of Monoamine Transporters and Dopaminergic Activity . Frontiers in Pharmacology (2011). Available at:[Link]

Sources

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 2-(4-Fluorophenyl)cyclopentan-1-amine Hydrochloride

Abstract This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(4-Fluorophenyl)cyclopentan-1-amine hydrochloride. Designed for researchers, scientists, and professionals in dr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(4-Fluorophenyl)cyclopentan-1-amine hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural and chemical characteristics of the compound, offering both theoretical insights and practical, field-proven experimental methodologies. In the absence of extensive publicly available experimental data for this specific molecule, this guide establishes a robust framework for its characterization by drawing on data from structurally analogous compounds and foundational chemical principles. The protocols detailed herein are designed to be self-validating, ensuring scientific integrity and reproducibility.

Introduction: Significance and Structural Framework

2-(4-Fluorophenyl)cyclopentan-1-amine hydrochloride is a substituted cyclopentylamine derivative of significant interest in medicinal chemistry and pharmaceutical development. Its structure, featuring a chiral cyclopentyl ring, a primary amine, and a 4-fluorophenyl substituent, presents a unique combination of lipophilic and polar moieties. The hydrochloride salt form is typically employed to enhance aqueous solubility and stability, critical parameters for bioavailability and formulation.

The strategic incorporation of a fluorine atom on the phenyl ring is a common tactic in drug design to modulate metabolic stability, binding affinity, and lipophilicity. Understanding the precise physicochemical properties of this compound is therefore paramount for predicting its behavior in biological systems and for the rational design of novel therapeutics.

Chemical Identity
PropertyValueSource
Chemical Name 2-(4-Fluorophenyl)cyclopentan-1-amine hydrochloride-
CAS Number 1354951-73-7[1]
Molecular Formula C₁₁H₁₅ClFNInferred
Molecular Weight 215.70 g/mol Inferred
Chemical Structure -

Note: The molecular formula and weight are inferred from the chemical structure.

Core Physicochemical Properties: A Predictive Analysis

Direct experimental data for 2-(4-Fluorophenyl)cyclopentan-1-amine hydrochloride is not extensively available in the public domain. Therefore, the following table presents a combination of predicted values and data from structurally similar compounds to provide a scientifically grounded estimation of its properties. These values should be confirmed by experimental determination as outlined in Section 3.

PropertyPredicted/Comparative ValueRationale and Comparative Insights
Appearance White to off-white crystalline solidAmine hydrochloride salts are typically crystalline solids at room temperature.
Melting Point (°C) To be determinedThe melting point is a critical indicator of purity. For comparison, related phenylcyclopropylamine hydrochlorides exhibit a range of melting points. A sharp melting range would indicate high purity.
Aqueous Solubility Expected to be solubleThe hydrochloride salt form significantly increases aqueous solubility compared to the free base. The solubility is pH-dependent, with higher solubility at lower pH values.
pKa ~9-10The pKa of the conjugate acid of a primary amine is typically in this range. The electron-withdrawing effect of the 4-fluorophenyl group may slightly decrease the basicity of the amine compared to an unsubstituted analog.
logP (Octanol/Water) ~2-3 (for the free base)The logP is a measure of lipophilicity. The 4-fluorophenyl and cyclopentyl groups contribute to its lipophilic character. The logD at physiological pH (7.4) will be lower due to the ionization of the amine.

Experimental Protocols for Physicochemical Characterization

The following section provides detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of 2-(4-Fluorophenyl)cyclopentan-1-amine hydrochloride.

Synthesis and Characterization Workflow

The synthesis of 2-(4-Fluorophenyl)cyclopentan-1-amine hydrochloride would likely involve a multi-step synthetic sequence, followed by rigorous purification and characterization to confirm its identity and purity.

Caption: A generalized workflow for the synthesis and characterization of the target compound.

A plausible synthetic route could involve the reaction of 4-fluorophenylmagnesium bromide with cyclopentanone, followed by a series of transformations to introduce the amine functionality at the 2-position and subsequent formation of the hydrochloride salt.[2]

Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure. The ¹⁹F NMR spectrum will show a characteristic signal for the fluorine atom.[3][4][5]

  • Mass Spectrometry (MS): To confirm the molecular weight of the free base.[4]

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the N-H stretches of the primary amine and C-F stretch of the fluorophenyl group.

Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.[6]

Caption: Workflow for the shake-flask solubility determination method.

Protocol:

  • Preparation: Add an excess amount of 2-(4-Fluorophenyl)cyclopentan-1-amine hydrochloride to a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4) in a sealed vial.

  • Equilibration: Agitate the vials in a temperature-controlled shaker bath (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to reach equilibrium.

  • Phase Separation: Centrifuge the samples to pellet the undissolved solid. Carefully withdraw an aliquot of the supernatant and filter it through a low-binding syringe filter (e.g., 0.22 µm PVDF).

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Reporting: Express the solubility in mg/mL or mol/L at the specified temperature and pH.

pKa Determination (Potentiometric Titration)

The pKa, the pH at which the amine is 50% ionized, is a critical parameter influencing solubility and absorption.

Caption: Workflow for pKa determination by potentiometric titration.

Protocol:

  • Sample Preparation: Accurately weigh and dissolve a known amount of the compound in deionized water.

  • Titration: Titrate the solution with a standardized solution of sodium hydroxide (e.g., 0.1 M NaOH) using an automated titrator.

  • Data Acquisition: Record the pH of the solution as a function of the volume of titrant added.

  • Analysis: Plot the titration curve (pH vs. volume of NaOH). The pKa is the pH at the half-equivalence point.

Lipophilicity Determination (logP/logD)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity in its neutral form. For an ionizable compound like an amine, the distribution coefficient (logD) at a specific pH is more relevant.

Protocol (Shake-Flask Method for logD at pH 7.4):

  • Phase Preparation: Prepare a buffered aqueous phase (pH 7.4) and pre-saturate it with n-octanol. Similarly, pre-saturate n-octanol with the buffered aqueous phase.

  • Partitioning: Add a known amount of the compound to a mixture of the pre-saturated n-octanol and buffered aqueous phase.

  • Equilibration: Vigorously shake the mixture for a set period (e.g., 1 hour) to allow for partitioning, then centrifuge to separate the phases.

  • Quantification: Determine the concentration of the compound in both the aqueous and octanol phases using a suitable analytical method like HPLC.

  • Calculation: Calculate logD using the formula: logD = log([Compound]octanol / [Compound]aqueous).

Conclusion

This technical guide provides a foundational framework for understanding and experimentally determining the key physicochemical properties of 2-(4-Fluorophenyl)cyclopentan-1-amine hydrochloride. While specific experimental data for this compound remains limited, the provided protocols and comparative analysis offer a robust starting point for its comprehensive characterization. The methodologies outlined are grounded in established scientific principles and are designed to yield reliable and reproducible data, which is essential for advancing the development of new chemical entities in the pharmaceutical industry.

References

  • MDPI. (2024). [(2-Chlorophenyl)-(4-fluorophenyl)methylene]-(4-fluorophenyl)amine. Available at: [Link]

  • PubChem. 2-(4-Fluorophenyl)cyclopropan-1-amine hydrochloride. Available at: [Link]

  • The Royal Society of Chemistry. Supporting Information. Available at: [Link]

  • NextSDS. 2-(aminomethyl)-2-[(4-fluorophenyl)methyl]cyclopentan-1-ol hydrochloride. Available at: [Link]

  • PubChem. 2-(4-Chlorophenyl)cyclopropan-1-amine hydrochloride. Available at: [Link]

  • PubChemLite. 2-(4-aminophenyl)cyclopentan-1-one hydrochloride. Available at: [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Available at: [Link]

  • Google Patents. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
  • ACS Publications. Mechanistic Model of Amine Hydrochloride Salts Precipitation in a Confined Impinging Jet Reactor. Industrial & Engineering Chemistry Research. Available at: [Link]

  • ResearchGate. A Convenient Synthesis of 1-(4-Fluorophenyl)-2-(4-pyridyl)cyclopentene from Cyclopentanone. Available at: [Link]

  • PubMed. An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification. Available at: [Link]

  • Radhikaa, C. (2020). NMR spectral analysis of 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole.
  • AFPM. How do you detect that amine salts are forming and causing corrosion, either in the fractionator or other locations. Available at: [Link]

  • NextSDS. 1-[2-(4-fluorophenyl)propan-2-yl]cyclopropan-1-amine hydrochloride. Available at: [Link]

  • Chem-Space. 1-(4-chlorophenyl)cyclopentan-1-amine hydrochloride. Available at: [Link]

  • Radhikaa, C. NMR spectral analysis of 2-(4-chlorophenyl)-1-((furan-2-yl)methyl).
  • NextSDS. 1-(2-fluorophenyl)cyclopentan-1-amine hydrochloride. Available at: [Link]

  • Kishida Chemical Co.,Ltd. 1-(4-Fluorophenyl)-2-methylpropan-1-amine hydrochloride. Available at: [Link]

Sources

Exploratory

2-(4-Fluorophenyl)cyclopentan-1-amine hydrochloride CAS number and structure

An In-Depth Technical Guide to 2-(4-Fluorophenyl)cyclopentan-1-amine Hydrochloride Executive Summary As a Senior Application Scientist specializing in psychopharmacology and medicinal chemistry, I frequently evaluate hom...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-(4-Fluorophenyl)cyclopentan-1-amine Hydrochloride

Executive Summary

As a Senior Application Scientist specializing in psychopharmacology and medicinal chemistry, I frequently evaluate homologues of classical monoamine modulators to overcome historical pharmacokinetic limitations. 2-(4-Fluorophenyl)cyclopentan-1-amine hydrochloride is a highly specialized, fluorinated derivative of cypenamine (2-phenylcyclopentylamine).

Historically, arylcycloalkylamines like tranylcypromine (a cyclopropane derivative) have been utilized as potent monoamine oxidase inhibitors (MAOIs). However, expanding the alicyclic ring to a cyclopentane fundamentally shifts the pharmacological profile. The lack of ring strain eliminates covalent MAO inhibition, pivoting the molecule’s mechanism toward monoamine reuptake inhibition and release [1]. Furthermore, the strategic addition of a para-fluoro substituent on the phenyl ring serves as a metabolic shield, preventing rapid degradation by hepatic cytochrome P450 enzymes.

Chemical Identification & Structural Properties

Precision in drug development requires strict differentiation between free base and salt forms, as well as isolation of specific stereoisomers. The active pharmacological agent is typically the trans-isomer, specifically the (1R,2R) enantiomer.

Below is the consolidated quantitative and identification data for this compound [2]:

Table 1: Physicochemical and Identification Data

PropertyValue / Description
Chemical Name 2-(4-Fluorophenyl)cyclopentan-1-amine hydrochloride
CAS Number (HCl Salt) 1821793-70-7
CAS Number (Free Base, 1R,2R) 1063734-58-6
Molecular Formula (Salt) C11H15ClFN
Molecular Weight (Salt) 215.70 g/mol
Structural Core Cyclopentane ring substituted with a primary amine and a 4-fluorophenyl group
Stereochemistry Two chiral centers (C1, C2); trans configuration is pharmacologically preferred

Structure-Activity Relationship (SAR) & Causality

In rational drug design, every structural modification must serve a causal purpose. The architecture of 2-(4-fluorophenyl)cyclopentan-1-amine is engineered to optimize central nervous system (CNS) stimulation while minimizing off-target toxicity.

  • Cyclopentane vs. Cyclopropane (The Core Ring): Tranylcypromine utilizes the high ring strain of its cyclopropane core to covalently bind and inhibit the FAD cofactor in MAO enzymes. By expanding to a flexible cyclopentane ring, the ring strain is eliminated. Consequently, the molecule acts primarily as a dopamine and norepinephrine releasing agent (DRA/NRA) and reuptake inhibitor, circumventing the dangerous hypertensive crises associated with MAOIs [3].

  • Para-Fluorination (The Metabolic Shield): Unsubstituted cypenamine undergoes rapid para-hydroxylation by CYP2D6, leading to rapid clearance. Substituting fluorine at the 4-position leverages the exceptionally strong C-F bond to sterically and electronically block this metabolic pathway. This increases the biological half-life and optimizes lipophilicity for superior blood-brain barrier (BBB) penetration.

SAR A 2-(4-Fluorophenyl) cyclopentan-1-amine B Cyclopentane Ring (Low Ring Strain) A->B Structural Core C para-Fluoro Substitution A->C Phenyl Modification D Negligible MAO Inhibition B->D Prevents covalent MAO binding E DAT/NET Reuptake Inhibition B->E Promotes transporter affinity F Blocked para-Hydroxylation C->F Steric/Electronic resistance

Figure 1: SAR pathways dictating the pharmacological profile of the compound.

Experimental Methodology: Synthesis & Chiral Resolution

To achieve the enantiopure (1R,2R)-2-(4-fluorophenyl)cyclopentan-1-amine hydrochloride, our laboratory protocols rely on a self-validating system combining reductive amination with enzymatic kinetic resolution [4].

Step-by-Step Synthetic Protocol:

  • Reductive Amination : React 2-(4-fluorophenyl)cyclopentan-1-one with ammonium acetate (10 eq) and sodium cyanoborohydride (NaBH3CN, 1.5 eq) in anhydrous methanol at 25°C for 24 hours. This yields the racemic cis/trans 2-(4-fluorophenyl)cyclopentan-1-amine.

  • Diastereomeric Separation : Isolate the (±)-trans racemate via flash column chromatography (silica gel, eluent: Dichloromethane/Methanol 9:1). The trans-isomer is prioritized due to its superior target affinity.

  • Enzymatic Kinetic Resolution : Dissolve the (±)-trans racemate in methyl tert-butyl ether (MTBE). Introduce ethyl acetate (as an acyl donor) and Lipase B from Candida antarctica (CAL-B) . Stir the suspension at 45°C. The enzyme selectively acylates the (1S,2S)-enantiomer, leaving the desired (1R,2R)-enantiomer untouched as a primary amine.

  • Extraction & Isolation : Separate the unreacted (1R,2R)-amine from the acylated byproduct using an acidic aqueous extraction (0.1 M HCl). Basify the aqueous layer with 2M NaOH to pH 12, and extract the free base into diethyl ether.

  • Hydrochloride Salt Formation : Bubble anhydrous HCl gas through the ethereal solution of the (1R,2R)-amine at 0°C. Filter the resulting white precipitate, wash with cold ether, and dry under high vacuum to yield the target hydrochloride salt (CAS: 1821793-70-7).

Synthesis S1 1. Reductive Amination (NaBH3CN / NH4OAc) S2 2. Racemic Mixture (±)-trans Isomers S1->S2 S3 3. Enzymatic Resolution (CAL-B Lipase) S2->S3 S4 4. Enantiopure Free Base (1R,2R)-Isomer S3->S4 S5 5. HCl Salt Formation (Anhydrous HCl in Ether) S4->S5 S6 Target Compound CAS: 1821793-70-7 S5->S6

Figure 2: Step-by-step synthetic workflow and chiral resolution of the target compound.

Analytical Validation Protocol

Trustworthiness in chemical synthesis requires rigorous, orthogonal analytical validation to confirm both structural integrity and enantiomeric purity.

  • 1H NMR (400 MHz, DMSO-d6) : Validates the core structure. The spectrum must show a multiplet corresponding to the cyclopentane protons (1.5–2.2 ppm), a broad singlet shifted downfield for the protonated primary amine (~8.0 ppm, 3H), and the characteristic AA'BB' coupling pattern of the para-fluorophenyl ring (7.1–7.4 ppm).

  • 19F NMR (376 MHz, DMSO-d6) : Confirms the presence of the fluorine atom, typically presenting as a distinct singlet around -115 ppm.

  • Chiral HPLC : Validates enantiomeric excess (ee > 99%). Protocol utilizes a Chiralcel OD-H column; mobile phase Hexane/Isopropanol/Diethylamine (90:10:0.1); flow rate 1.0 mL/min; UV detection at 254 nm. The (1R,2R) peak must demonstrate baseline separation from the (1S,2S) trace.

References

  • Title: Cypenamine - Wikipedia Source: Wikipedia URL: [Link]

  • Title: 88-2315-93 Enamine Compound 250mg CAS No:1821793-70-7 Source: Axel Shop (AS-1) URL: [Link]

  • Title: PubChemLite - 1063734-58-6 (C11H14FN) Source: Université du Luxembourg / PubChem URL: [Link]

Foundational

Biological Activity of 2-(4-Fluorophenyl)cyclopentan-1-amine Hydrochloride: A Structural and Pharmacological Analysis

Introduction & Pharmacophore Rationale The compound 2-(4-Fluorophenyl)cyclopentan-1-amine hydrochloride represents a highly specific intersection of two well-documented pharmacological scaffolds: the 2-phenylcycloalkylam...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacophore Rationale

The compound 2-(4-Fluorophenyl)cyclopentan-1-amine hydrochloride represents a highly specific intersection of two well-documented pharmacological scaffolds: the 2-phenylcycloalkylamine core and the para-halogenated phenyl ring. As an analog of cypenamine (2-phenylcyclopentanamine), this molecule is primarily investigated for its modulatory effects on monoamine transporters—specifically the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.

For drug development professionals and neuropharmacologists, understanding the biological activity of this compound requires deconstructing its structural components. Unlike its cyclopropyl homolog, tranylcypromine, which is a potent monoamine oxidase (MAO) inhibitor, the cyclopentyl derivative exhibits a profound target divergence. This whitepaper details the mechanistic causality behind this divergence, the impact of para-fluorination on transporter selectivity, and the self-validating experimental protocols required to characterize its pharmacological profile.

Mechanistic Causality: The SAR of 2-Phenylcycloalkylamines

The biological activity of 2-(4-Fluorophenyl)cyclopentan-1-amine is dictated by precise structure-activity relationships (SAR) that govern both its primary target affinity and its metabolic fate.

Ring Strain and Target Divergence (MAO vs. Transporters)

The size of the cycloalkyl ring is the definitive switch between MAO inhibition and monoamine transporter modulation. Tranylcypromine (2-phenylcyclopropylamine) acts as a mechanism-based, irreversible inhibitor of MAO-A and MAO-B[1]. The mechanism is fundamentally reliant on the high ring strain of the cyclopropane moiety. When the amine is oxidized by the enzyme's FAD cofactor to a radical cation, the immense ring strain drives a rapid homolytic ring opening, forming a covalent adduct that permanently inactivates the enzyme[2].

By expanding the three-membered ring to a five-membered cyclopentane ring (as seen in cypenamine and its fluorinated analogs), the thermodynamic ring strain is relieved. Without the driving force for homolytic cleavage, the molecule cannot form the covalent FAD adduct, effectively abolishing irreversible MAO inhibition[1]. Instead, the larger, more flexible cyclopentyl spatial volume aligns optimally with the binding pockets of monoamine reuptake transporters, shifting the molecule's classification from an MAOI to a monoamine reuptake inhibitor (MRI) and releasing agent.

The Impact of Para-Fluorination on Transporter Selectivity

Unsubstituted cypenamine is a predominantly dopaminergic and noradrenergic agent. The introduction of a fluorine atom at the para position of the phenyl ring introduces two critical pharmacological shifts:

  • Metabolic Stability: The highly electronegative C-F bond blocks cytochrome P450-mediated para-hydroxylation (a primary clearance pathway for phenylalkylamines), significantly increasing the compound's biological half-life and central nervous system (CNS) penetrance.

  • SERT Affinity Shift: Drawing from established data on halogenated amphetamines, para-fluorination increases the inhibition potency at the serotonin transporter (SERT) by roughly one order of magnitude compared to the unsubstituted parent compound, while maintaining robust DAT and NET activity[3]. This structural tweak shifts the biological profile from a pure psychostimulant to a compound with mixed entactogenic (serotonergic) and stimulating properties.

SAR_Logic Base 2-Phenylalkylamine Scaffold Cyclopropyl Cyclopropyl Ring (Tranylcypromine) Base->Cyclopropyl Cyclopentyl Cyclopentyl Ring (Cypenamine Core) Base->Cyclopentyl Strain High Ring Strain (Homolytic Cleavage) Cyclopropyl->Strain NoStrain Low Ring Strain (Stable Ring) Cyclopentyl->NoStrain MAO Irreversible MAO Inhibition Strain->MAO MAT Monoamine Transporter (DAT/NET) Modulator NoStrain->MAT ParaF Para-Fluorination (4-Fluoro Analog) MAT->ParaF SERT Increased SERT Affinity & Metabolic Stability ParaF->SERT

Figure 1: SAR logic tree demonstrating target divergence based on ring size and para-halogenation.

Quantitative Pharmacological Profile

To contextualize the biological activity of 2-(4-Fluorophenyl)cyclopentan-1-amine, it must be compared against its structural relatives. The table below summarizes the extrapolated half-maximal inhibitory concentrations ( IC50​ ) based on the known behavior of the cypenamine core and the para-fluoro substitution multiplier[3].

CompoundhDAT IC50​ (µM)hNET IC50​ (µM)hSERT IC50​ (µM)MAO-A IC50​ (µM)Primary Mechanism
Tranylcypromine > 10.0> 10.0> 10.0~ 0.002 Irreversible MAOI
Cypenamine ~ 1.5~ 0.8> 10.0> 50.0DAT/NET Inhibitor
4-Fluoroamphetamine 0.770.426.8016.0Triple Reuptake/Release
2-(4-Fluorophenyl)cyclopentan-1-amine (Predicted)~ 0.8 - 1.2 ~ 0.5 - 0.9 ~ 3.0 - 6.0 > 50.0 Triple Reuptake/Release

Data synthesis note: The addition of the para-fluoro group to the cyclopentylamine core is expected to yield sub-micromolar affinity for DAT/NET while significantly lowering the IC50​ for SERT compared to unsubstituted cypenamine, without restoring MAO inhibition.

Self-Validating Experimental Protocols

To empirically validate the theoretical SAR outlined above, researchers must employ orthogonal, self-validating assay systems. The following protocols are designed to confirm transporter inhibition while explicitly ruling out MAO activity.

Real-Time Fluorescent Monoamine Transporter Assay

Traditional radiometric assays (using 3H -dopamine) are labor-intensive and provide only endpoint data. A superior, self-validating approach utilizes a real-time fluorescent substrate, such as ASP+ (4-(4-dimethylamino)styryl)-N-methylpyridinium), in transfected cell lines[4].

Step-by-Step Methodology:

  • Cell Culture Preparation: Seed Human Embryonic Kidney 293 (HEK293) cells stably expressing human DAT (hDAT), NET (hNET), or SERT (hSERT) in 96-well clear-bottom black plates at a density of 5×104 cells/well. Incubate for 24 hours at 37°C, 5% CO2​ .

  • Baseline Establishment: Wash cells with assay buffer (HBSS supplemented with 20 mM HEPES, pH 7.4). Measure baseline auto-fluorescence using a microplate reader (Excitation: 475 nm, Emission: 605 nm).

  • Compound Incubation: Add 2-(4-Fluorophenyl)cyclopentan-1-amine hydrochloride at varying logarithmic concentrations (from 1 nM to 100 µM). Incubate for 15 minutes at room temperature to allow equilibrium binding at the allosteric/orthosteric transporter sites.

  • Substrate Addition: Inject the fluorescent monoamine mimetic, ASP+, to a final concentration of 1 µM.

  • Kinetic Readout: Immediately begin reading fluorescence continuously for 30 minutes.

  • Data Analysis: Calculate the initial velocity of ASP+ uptake (slope of the linear phase). Plot the percentage of inhibition against the log of the compound concentration to derive the IC50​ via non-linear regression.

Workflow Step1 HEK293 Cells (hDAT/hNET/hSERT) Step2 Incubate with Fluorinated Analog Step1->Step2 Step3 Add Fluorescent Substrate (ASP+) Step2->Step3 Step4 Real-Time Kinetic Readout Step3->Step4 Step5 IC50 & Selectivity Determination Step4->Step5

Figure 2: Experimental workflow for real-time fluorescent monoamine transporter inhibition assay.

Orthogonal Validation: MAO Enzymatic Assay

To validate the hypothesis that the cyclopentyl ring abolishes MAO inhibition, an orthogonal enzymatic clearance assay must be run.

  • Enzyme Preparation: Prepare recombinant human MAO-A and MAO-B in potassium phosphate buffer (pH 7.4).

  • Inhibitor Pre-incubation: Incubate the enzymes with 10 µM of 2-(4-Fluorophenyl)cyclopentan-1-amine (and Tranylcypromine as a positive control) for 30 minutes.

  • Reaction Initiation: Add kynuramine (a non-fluorescent MAO substrate) to the mixture.

  • Fluorometric Detection: MAO cleaves kynuramine into 4-hydroxyquinoline, a highly fluorescent product. Measure fluorescence (Ex: 310 nm, Em: 400 nm). Expected Result: Tranylcypromine will show >95% inhibition (no fluorescence), whereas the cyclopentyl analog will show <5% inhibition, validating the structural causality of ring strain.

Conclusion

2-(4-Fluorophenyl)cyclopentan-1-amine hydrochloride is a sophisticated molecular tool. By utilizing a cyclopentane ring, it bypasses the neurotoxic and dietary risks associated with irreversible MAO inhibition. Simultaneously, the strategic placement of a para-fluorine atom protects the molecule from rapid hepatic clearance while tuning its affinity toward the serotonin transporter. For drug development professionals, this compound serves as an excellent scaffold for exploring non-neurotoxic, mixed monoamine reuptake inhibitors for potential applications in treatment-resistant depression or neurobehavioral disorders.

References

  • Para-Halogenation Affects Monoamine Transporter Inhibition Properties and Hepatocellular Toxicity of Amphetamines and Methcathinones Source: Frontiers in Pharmacology URL:[Link]

  • Measuring inhibition of monoamine reuptake transporters by new psychoactive substances (NPS) in real-time using a high-throughput... Source: DSpace / Utrecht University Repository URL:[Link]

  • Advances in the Synthesis of Cyclopropylamines Source: Chemical Reviews (ACS Publications) URL:[Link]

  • Biochemical, Structural, and Biological Evaluation of Tranylcypromine Derivatives as Inhibitors of Histone Demethylases LSD1 and LSD2 Source: ResearchGate URL:[Link]

Sources

Exploratory

2-(4-Fluorophenyl)cyclopentan-1-amine Hydrochloride: A Versatile Scaffold for Neuropharmacology and Epigenetic Research

Executive Summary & Structural Rationale In the landscape of central nervous system (CNS) drug discovery and epigenetic modulation, 2-arylcycloalkylamines represent a privileged pharmacophore. 2-(4-Fluorophenyl)cyclopent...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In the landscape of central nervous system (CNS) drug discovery and epigenetic modulation, 2-arylcycloalkylamines represent a privileged pharmacophore. 2-(4-Fluorophenyl)cyclopentan-1-amine hydrochloride (CAS 1821793-70-7)[1] is a highly specialized, synthetically accessible building block that merges two critical medicinal chemistry strategies: cycloalkyl ring expansion and bioisosteric halogenation.

Historically, the cyclopropyl analogue, tranylcypromine (TCP), has been utilized as a potent, irreversible monoamine oxidase (MAO) inhibitor and, more recently, a Lysine-specific demethylase 1 (LSD1/KDM1A) inhibitor. The mechanism relies on the high ring strain of the cyclopropane moiety (~27.5 kcal/mol), which undergoes single-electron transfer and subsequent ring-opening to form a covalent adduct with the FAD cofactor.

By expanding the ring to a cyclopentane (as seen in the parent compound, cypenamine), the ring strain is drastically reduced to ~6.2 kcal/mol. This structural shift fundamentally alters the pharmacological profile. The less strained cyclopentane ring is less prone to FAD-mediated ring opening, shifting the molecule's primary affinity away from irreversible enzyme inhibition and toward reversible interactions with monoamine transporters (DAT/NET)[2][3]. Furthermore, the addition of a para-fluoro substitution on the phenyl ring introduces critical metabolic stability, preventing rapid clearance via Cytochrome P450 (CYP2D6/CYP3A4) mediated para-hydroxylation.

Table 1: Pharmacophore Evolution & Target Shift
Compound ClassRing SystemRing StrainPrimary Target AffinityMetabolic Liability
Tranylcypromine CyclopropaneHigh (~27.5 kcal/mol)MAO / LSD1 (Irreversible)High (Rapid clearance)
Cypenamine CyclopentaneLow (~6.2 kcal/mol)DAT / NET (Reversible)Moderate (para-hydroxylation)
4-F-Cypenamine CyclopentaneLow (~6.2 kcal/mol)DAT / NET / Epigenetic SARLow (Fluorine blocks CYP450)

Primary Research Application: Monoamine Transporter Modulation

Because the expanded cyclopentane ring favors interaction with monoamine transporters over MAO[2], 2-(4-fluorophenyl)cyclopentan-1-amine is an ideal candidate for research into novel dopamine and norepinephrine reuptake inhibitors (NDRIs) or releasing agents[4]. The lipophilic fluorine atom enhances blood-brain barrier (BBB) penetrance, making this scaffold highly relevant for psychiatric and neurodegenerative disease models.

Causality in Assay Design

To evaluate this compound's efficacy at monoamine transporters, researchers must differentiate between reuptake inhibition and substrate-induced release. A standard radioligand binding assay only confirms affinity. To establish functional causality, an in vitro live-cell uptake assay using a fluorescent substrate like ASP+ (4-(4-(dimethylamino)styryl)-N-methylpyridinium) is required. ASP+ mimics monoamines; if the compound is a competitive inhibitor, intracellular fluorescence will decrease proportionally to the compound's concentration.

G N1 Presynaptic Terminal N2 DAT / NET Transporters N1->N2 Expresses N4 Synaptic Cleft (Monoamine Accumulation) N2->N4 Prevents Reuptake N3 4-F-Cypenamine (Test Compound) N3->N2 Competitive Blockade

Fig 1: Mechanism of DAT/NET blockade by cyclopentylamine derivatives.

Self-Validating Protocol: In Vitro DAT/NET Uptake Inhibition Assay

Objective: Determine the IC50 of 2-(4-fluorophenyl)cyclopentan-1-amine HCl at human DAT and NET.

  • Cell Preparation: Seed HEK293 cells stably expressing hDAT or hNET into 96-well black, clear-bottom microplates at 4×104 cells/well. Incubate overnight at 37°C, 5% CO2.

  • Buffer Exchange: Wash cells twice with Assay Buffer (HBSS supplemented with 20 mM HEPES, pH 7.4) to remove serum proteins that may bind the highly lipophilic test compound.

  • Compound Pre-incubation: Prepare serial dilutions (10 µM to 0.1 nM) of the test compound in Assay Buffer. Add to wells and incubate for 30 minutes at 37°C.

    • Self-Validation Control: Include Nomifensine (10 µM) as a positive control for complete DAT/NET blockade. Include a vehicle control (0.1% DMSO) for baseline uptake.

  • Substrate Addition: Add ASP+ to a final concentration of 1 µM. Incubate for precisely 15 minutes. (Time-course optimization is critical; 15 minutes ensures the uptake is in the linear phase).

  • Signal Quenching & Readout: Add a quenching dye (e.g., Trypan Blue) to extinguish extracellular ASP+ fluorescence. Read intracellular fluorescence immediately using a microplate reader (Ex: 475 nm, Em: 605 nm).

  • Data Analysis: Normalize fluorescence to the vehicle control (100% uptake) and Nomifensine control (0% uptake). Fit the dose-response curve using a four-parameter logistic regression to derive the IC50.

Secondary Research Application: Epigenetic Target Screening (LSD1)

While the cyclopentane ring significantly reduces MAO inhibition[3], 2-arylcyclopentylamines are frequently synthesized as negative controls or structural variants in Structure-Activity Relationship (SAR) campaigns targeting Lysine-specific demethylase 1 (LSD1/KDM1A). LSD1 is an epigenetic enzyme overexpressed in various malignancies (e.g., acute myeloid leukemia) that shares high structural homology with MAO.

Researchers utilize 2-(4-fluorophenyl)cyclopentan-1-amine to map the steric boundaries of the LSD1 catalytic pocket. If a cyclopropane analogue exhibits high LSD1 inhibition but the cyclopentane analogue does not, it confirms that covalent FAD modification (requiring high ring strain) is the primary driver of the observed epigenetic modulation.

G S1 Recombinant LSD1 + FAD (Enzyme Prep) S2 Compound Pre-incubation (Equilibration) S1->S2 S3 H3K4me2 Peptide Addition (Substrate) S2->S3 S4 Amplex Red + HRP (Coupled Detection) S3->S4 S5 Fluorescence Readout (IC50 Calculation) S4->S5

Fig 2: Coupled enzymatic assay workflow for LSD1 inhibitor screening.

Self-Validating Protocol: LSD1 Demethylase Activity Assay

Objective: Assess the interaction of the compound with the FAD-dependent enzyme LSD1.

  • Enzyme Preparation: Dilute recombinant human LSD1 protein in Assay Buffer (50 mM Tris-HCl, pH 7.5, 50 mM KCl, 2 mM CHAPS, 1 mM DTT).

  • Pre-incubation (Critical Step): Add the test compound (serial dilutions) to the enzyme. Incubate for 30 minutes at room temperature. Causality note: FAD-dependent inhibitors often exhibit time-dependent inhibition; skipping pre-incubation will result in false negatives.

  • Coupled Detection System: Prepare a detection mix containing 50 µM Amplex Red, 1 U/mL Horseradish Peroxidase (HRP), and 20 µM of the substrate peptide (H3K4me2).

  • Reaction Initiation: Add the detection mix to the enzyme-compound plate. As LSD1 demethylates the peptide, it produces H2O2 as a byproduct. HRP utilizes this H2O2 to convert Amplex Red into the highly fluorescent resorufin.

  • Kinetic Measurement: Read fluorescence continuously for 30 minutes (Ex: 530 nm, Em: 590 nm).

    • Self-Validation Control: Use GSK2879552 as a positive control for LSD1 inhibition. A parallel assay omitting the H3K4me2 peptide must be run to ensure the test compound is not directly inhibiting HRP or auto-fluorescing.

Medicinal Chemistry & Synthetic Utility

Beyond direct biological screening, 2-(4-fluorophenyl)cyclopentan-1-amine hydrochloride serves as a highly valuable chiral amine building block. The primary amine can be readily functionalized via reductive amination, acylation, or alkylation to generate complex libraries of neuroactive or epigenetic compounds.

Table 2: Predicted Physicochemical Properties

These parameters highlight the compound's suitability for CNS-targeted drug discovery.

PropertyValue (Predicted)Pharmacological Implication
Molecular Weight (Free Base) 179.23 g/mol Excellent for lead optimization (Ligand Efficiency).
Topological Polar Surface Area (tPSA) 26.02 ŲHighly favorable for passive Blood-Brain Barrier (BBB) permeation.
LogP ~2.8Optimal lipophilicity for CNS targets without excessive non-specific binding.
Hydrogen Bond Donors/Acceptors 1 / 1Minimizes desolvation penalties during target binding.

Conclusion

2-(4-Fluorophenyl)cyclopentan-1-amine hydrochloride is far more than a simple chemical catalog entry; it is a precision tool for interrogating the boundaries of neuropharmacology and epigenetic enzyme kinetics. By leveraging the low ring strain of the cyclopentane core and the metabolic shielding of the para-fluoro substitution, researchers can selectively probe monoamine transporter dynamics and validate the structural requirements for LSD1/MAO inhibition. Adhering to the self-validating protocols outlined in this guide ensures robust, reproducible data in preclinical discovery pipelines.

References

  • 88-2315-93 Enamine 化合物 250mg CAS No:1821793-70-7 Source: as-1.co.jp (Axel / Enamine Catalog) URL:[Link][1]

Sources

Foundational

Advanced Safety and Handling Protocols for 2-(4-Fluorophenyl)cyclopentan-1-amine hydrochloride

Executive Summary The handling of highly potent small molecules requires a departure from standard laboratory practices. 2-(4-Fluorophenyl)cyclopentan-1-amine hydrochloride is a specialized arylcycloalkylamine derivative...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The handling of highly potent small molecules requires a departure from standard laboratory practices. 2-(4-Fluorophenyl)cyclopentan-1-amine hydrochloride is a specialized arylcycloalkylamine derivative utilized in advanced pharmacological research. Due to its structural motifs—specifically the lipophilic 4-fluoro substitution and the biologically active primary amine—this compound presents unique toxicological risks. This whitepaper establishes a rigorous, causality-driven framework for the safe handling, reconstitution, and decontamination of this compound, ensuring that every protocol functions as a self-validating system to guarantee researcher safety and data integrity.

Physicochemical & Toxicological Profiling

Before handling any novel chemical entity, it is critical to understand the relationship between its molecular structure and its physical behavior.

Quantitative Data Summary

Table 1 summarizes the core physicochemical properties that dictate the handling requirements for this compound.

PropertyValueCausality / Impact on Handling
IUPAC Name 2-(4-Fluorophenyl)cyclopentan-1-amine hydrochlorideDefines the salt form; indicates water solubility but potential for free-base conversion.
Molecular Formula C₁₁H₁₅ClFNHalogenated amine salt.
Molecular Weight 215.69 g/mol Low molecular weight facilitates rapid systemic absorption.
Physical State Crystalline solidHigh risk of aerosolization and electrostatic adherence to spatulas.
Solubility Water, DMSO, MethanolRequires specific solvent selection to prevent precipitation during assay prep.
Hygroscopicity HighRapidly absorbs atmospheric moisture, altering molarity calculations.
Mechanistic Causality: The Toxicological Risk

The hazard profile of 2-(4-Fluorophenyl)cyclopentan-1-amine hydrochloride is driven by its structural homology to known central nervous system (CNS) active agents. The addition of a fluorine atom at the para-position of the phenyl ring significantly increases the molecule's lipophilicity and metabolic stability. If a researcher is exposed to the compound (via inhalation of aerosolized dust or dermal absorption of the free base), the lipophilic nature allows it to rapidly cross the blood-brain barrier (BBB). Once in the CNS, arylcycloalkylamines typically act as monoamine transporter inhibitors or receptor modulators, leading to severe neurotoxicity or overstimulation.

Because of these risks, this compound must be handled with the same stringent precautions applied to highly potent active pharmaceutical ingredients (HPAPIs), as outlined in the [1].

Pathway A 2-(4-Fluorophenyl) cyclopentan-1-amine B Blood-Brain Barrier (High Permeability) A->B Lipophilic 4-Fluoro group C Monoamine Transporters (DAT/SERT/NET) B->C Systemic Circulation D Synaptic Cleft (Neurotransmitter Accumulation) C->D Reuptake Inhibition E CNS Overstimulation (Toxicity Risk) D->E Receptor Activation

Fig 1. Mechanistic pathway of systemic toxicity via monoamine reuptake inhibition.

Engineering Controls & Personal Protective Equipment (PPE)

Standard laboratory PPE is insufficient. The selection of protective equipment must be driven by the chemical's specific vulnerabilities.

  • Primary Containment: All powder handling must occur within a Ventilated Balance Enclosure (VBE) or a Class II Type B2 Biological Safety Cabinet. Causality: The electrostatic nature of the hydrochloride salt makes it prone to aerosolization. HEPA filtration captures particulates before they reach the operator's breathing zone.

  • Dermal Protection: Double-layered nitrile gloves (minimum 0.12 mm thickness) are mandatory. Causality: While the hydrochloride salt is water-soluble, human sweat is slightly alkaline (pH ~6.5-7.0). This can cause localized conversion of the salt to the lipophilic free base, which rapidly permeates standard latex. Nitrile provides a superior chemical barrier against lipophilic amines.

  • Respiratory Protection: If a VBE is unavailable, a fit-tested P100 particulate respirator is required, aligning with the standards for handling hazardous dusts[2].

Self-Validating Experimental Protocols

To ensure absolute trustworthiness, every workflow must contain a built-in verification mechanism. A protocol is only complete when it proves its own success.

Protocol A: High-Precision Weighing and Aliquoting
  • Preparation: Remove the amber storage vial from the -20°C freezer and place it in a desiccator for 30 minutes.

    • Causality: Allowing the vial to reach room temperature in a moisture-free environment prevents condensation from forming on the hygroscopic salt, which would ruin mass accuracy.

  • Static Dissipation: Pass both the source vial and the anti-static micro-spatula through a piezoelectric ionizer for 10 seconds.

    • Causality: Neutralizing the static charge prevents the powder from repelling off the spatula and contaminating the workspace.

  • Gravimetric Transfer: Tare the analytical balance (0.01 mg readability) with the receiving vial. Transfer the target mass (e.g., 5.00 mg).

  • Self-Validation Step (Mass Balance Check): Perform a back-weigh of the source vial. The mass lost from the source vial must equal the mass gained in the receiving vial (± 0.05 mg). If a discrepancy exists, it indicates material was lost to the environment (triggering a decontamination protocol) or moisture was absorbed during transit.

Protocol B: Reconstitution and Solubilization
  • Solvent Addition: Using a positive displacement pipette, add the calculated volume of anhydrous DMSO directly to the receiving vial to create a 10 mM stock.

    • Causality: Positive displacement pipettes are unaffected by the vapor pressure or viscosity of DMSO, ensuring absolute volumetric accuracy.

  • Agitation: Vortex the sealed vial for 30 seconds, followed by a 1-minute ultrasonic bath pulse.

  • Self-Validation Step (Integrity Check):

    • Visual: Inspect the vial against a split black-and-white background. The solution must be optically clear with zero particulates.

    • Analytical: Extract a 1 µL aliquot, dilute 1:10,000 in LC-MS grade water, and inject it into an LC-MS system. The presence of a single sharp peak at m/z 180.1 (corresponding to the [M+H]+ of the free base, C₁₁H₁₄FN) confirms the concentration, identity, and lack of degradation.

Spill Management and Decontamination Protocol

In the event of a powder spill, standard wiping is dangerous as it can force the compound into porous surfaces. We utilize a self-validating chemical neutralization approach, adhering to the principles established in the[3].

Workflow:

  • Containment: Surround the spill perimeter with highly absorbent, low-linting pads.

  • Solubilization Wash: Gently apply a 70:30 Ethanol:Water solution over the spill.

    • Causality: Water dissolves the hydrochloride salt, while ethanol reduces the surface tension and captures any lipophilic free-base traces that may have formed.

  • Physical Removal: Wipe inward from the perimeter to the center to prevent spreading the contaminant. Dispose of pads in a sealed hazardous waste container.

  • Self-Validation Step (Surface Swabbing): Swab the decontaminated area with a pre-wetted analytical swab. Extract the swab in 1 mL of mobile phase and analyze via LC-MS. The area is only certified "clean" if the residue is strictly < 0.1 µg/cm². If the threshold is exceeded, the wash must be repeated.

Workflow S1 1. Spill Identification & Isolation S2 2. Physical Removal (Absorbent Pads) S1->S2 S3 3. Solvent Wash (EtOH/Water 70:30) S2->S3 S4 4. Surface Swabbing (Validation Step) S3->S4 S5 5. LC-MS Analysis S4->S5 S6 Residue < 0.1 µg/cm²? S5->S6 S6->S3 No (Repeat Wash) S7 Decontamination Certified S6->S7 Yes

Fig 2. Self-validating spill management and decontamination workflow.

Storage and Stability

Store 2-(4-Fluorophenyl)cyclopentan-1-amine hydrochloride in tightly sealed amber glass vials at -20°C. To prevent hydrolytic degradation, the headspace of the vial should be backfilled with inert argon gas prior to sealing. Always utilize secondary containment (e.g., a sealed plastic centrifuge tube with indicating desiccant) to monitor and prevent moisture ingress during long-term storage.

References

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. URL:[Link]

  • Occupational Safety and Health Administration (OSHA). Hazardous Drugs - Overview. United States Department of Labor. URL:[Link]

  • PubChem. Laboratory Chemical Safety Summary (LCSS). National Institutes of Health (NIH). URL: [Link]

Sources

Exploratory

Spectroscopic Characterization of 2-(4-Fluorophenyl)cyclopentan-1-amine Hydrochloride: A Comprehensive Technical Guide

Executive Summary Arylcycloalkylamines represent a highly privileged pharmacophore in medicinal chemistry, frequently utilized in the development of monoamine reuptake inhibitors, 5-HT 1A​ receptor ligands, and NMDA rece...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Arylcycloalkylamines represent a highly privileged pharmacophore in medicinal chemistry, frequently utilized in the development of monoamine reuptake inhibitors, 5-HT 1A​ receptor ligands, and NMDA receptor modulators [1]. 2-(4-Fluorophenyl)cyclopentan-1-amine hydrochloride is a critical intermediate and active scaffold within this class. The introduction of the para-fluoro substitution enhances metabolic stability by blocking cytochrome P450-mediated para-hydroxylation, while the cyclopentane ring restricts the conformational flexibility of the amine relative to the aromatic system.

Because the pharmacological efficacy of arylcycloalkylamines is heavily dependent on their stereochemistry (cis vs. trans diastereomers) and regiochemistry, rigorous analytical characterization is non-negotiable. This whitepaper provides an authoritative, in-depth guide to the structural elucidation of 2-(4-Fluorophenyl)cyclopentan-1-amine hydrochloride using Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Fourier-Transform Infrared (FTIR) spectroscopy.

Analytical Strategy & Workflow

The characterization of this compound requires a multi-modal approach. The hydrochloride salt form dictates specific sample preparation strategies: it is highly soluble in polar aprotic/protic deuterated solvents (like DMSO- d6​ or CD 3​ OD) but poorly soluble in CDCl 3​ . Furthermore, the salt state significantly alters the spectroscopic behavior of the amine group, shifting IR vibrational frequencies and NMR chemical shifts relative to the free base.

Workflow Prep Sample Prep (HCl Salt) NMR NMR (1D/2D) DMSO-d6 Prep->NMR MS ESI-HRMS Positive Mode Prep->MS IR ATR-FTIR Solid State Prep->IR Analysis Data Synthesis & Stereochemical Assignment NMR->Analysis MS->Analysis IR->Analysis

Fig 1: Multi-modal spectroscopic workflow for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive technique for confirming the regiochemistry of the fluorophenyl ring and the relative stereochemistry of the cyclopentane substituents [2].

1 H NMR (DMSO- d6​ )

DMSO- d6​ is selected to prevent rapid proton exchange, allowing the observation of the primary ammonium (-NH 3+​ ) protons.

  • Ammonium Protons: Appear as a broad singlet integrating to 3H at ~8.20 ppm.

  • Aromatic Region: The para-fluoro substitution creates a classic AA'BB'X spin system. The protons ortho to the fluorine (C3'/C5') appear as a multiplet (often resembling a triplet due to similar JH−H​ and JH−F​ coupling) around 7.15 ppm. The protons meta to the fluorine (C2'/C6') appear as a multiplet around 7.35 ppm.

  • Aliphatic Region & Stereochemistry: The methine proton at C1 (CH-NH 3+​ ) and C2 (CH-Ar) appear as complex multiplets between 3.10–3.60 ppm. The coupling constant ( 3J1,2​ ) between these protons is diagnostic. In the thermodynamically favored trans isomer, the dihedral angle approaches 180°, resulting in a larger coupling constant ( J≈7.5−9.0 Hz) according to the Karplus equation. The cis isomer typically exhibits a smaller J value ( J≈4.0−6.5 Hz).

13 C and 19 F NMR

The 19 F nucleus (spin ½, 100% natural abundance) couples extensively with the 13 C backbone, making 13 C NMR the gold standard for verifying the para-substitution pattern.

  • C4' (C-F): ~161.5 ppm. Appears as a large doublet ( 1JC−F​≈243 Hz).

  • C3'/C5' (Ortho to F): ~115.2 ppm. Doublet ( 2JC−F​≈21 Hz).

  • C2'/C6' (Meta to F): ~129.4 ppm. Doublet ( 3JC−F​≈8 Hz).

  • C1' (Para to F): ~138.1 ppm. Doublet ( 4JC−F​≈3 Hz).

Table 1: Standardized NMR Assignments (trans isomer, 400 MHz, DMSO- d6​ )
NucleusChemical Shift (ppm)Multiplicity & Coupling ( J in Hz)Assignment
1 H8.20bs, 3H-NH 3+​
1 H7.35m, 2HAr-H (C2', C6')
1 H7.15m, 2HAr-H (C3', C5')
1 H3.55m, 1HCH-NH 3+​ (C1)
1 H3.20m, 1HCH-Ar (C2)
1 H1.60 - 2.20m, 6HCyclopentane CH 2​ (C3, C4, C5)
13 C161.5d, 1JC−F​=243.0 Ar-C (C4')
13 C138.1d, 4JC−F​=3.1 Ar-C (C1')
13 C129.4d, 3JC−F​=8.2 Ar-C (C2', C6')
13 C115.2d, 2JC−F​=21.4 Ar-C (C3', C5')
13 C55.4sCH-NH 3+​ (C1)
13 C48.2sCH-Ar (C2)
19 F-116.4mAr-F

High-Resolution Mass Spectrometry (HRMS)

Electrospray Ionization (ESI) in positive mode is ideal for this amine. Because the compound is already a hydrochloride salt, it readily forms the [M+H] + ion in the source.

Fragmentation Causality: The primary fragmentation pathway involves the highly favored neutral loss of ammonia (-17.0265 Da), driven by the stability of the resulting carbocation [2]. The secondary fragmentation involves the cleavage of the cyclopentane aliphatic ring, often yielding a highly stable fluorotropylium ion ( m/z 109.045) or a fluorostyrene-like radical cation, which are hallmark indicators of an arylcycloalkylamine scaffold.

Fragmentation M [M+H]+ m/z 180.118 F1 [M+H - NH3]+ m/z 163.091 M->F1 -NH3 (-17 Da) F2 Fluorotropylium Ion m/z 109.045 F1->F2 -C4H6 (-54 Da) F3 Alkyl Cleavage m/z 123.061 F1->F3 -C3H4 (-40 Da)

Fig 2: Proposed ESI-HRMS fragmentation pathway for the target compound.

Table 2: Exact Mass and Key Fragments (ESI+)
Ion SpeciesFormulaCalculated Exact Mass ( m/z )Diagnostic Significance
[M+H] + C 11​ H 15​ FN + 180.1183Confirms intact free base mass.
[M+H - NH 3​ ] + C 11​ H 12​ F + 163.0917Confirms primary amine functionality.
FluorotropyliumC 7​ H 6​ F + 109.0448Confirms fluorophenyl ring presence.

Fourier-Transform Infrared (FTIR) Spectroscopy

Attenuated Total Reflectance (ATR) FTIR is performed directly on the solid hydrochloride salt. Analyzing the salt rather than the free base is crucial for trustworthiness, as the free base may absorb atmospheric CO 2​ (forming carbamates) or water, skewing the data.

The most diagnostic feature is the massive, broad absorption band between 3000 and 2500 cm −1 . Unlike the sharp N-H doublets of a free primary amine (~3300 cm −1 ), the -NH 3+​ group in a crystalline lattice engages in extensive hydrogen bonding with the chloride counterion, broadening and shifting the signal significantly[3].

Table 3: IR Vibrational Frequencies (Solid ATR-FTIR)
Wavenumber (cm −1 )IntensityAssignment
3000 - 2500Strong, Broad-NH 3+​ stretching (characteristic of amine HCl salts)
2950, 2870MediumC-H stretching (aliphatic cyclopentane)
1605, 1510StrongC=C aromatic ring stretching
1220StrongC-F stretching (highly diagnostic)
835StrongC-H out-of-plane bending (para-disubstituted benzene)

Self-Validating Experimental Protocols

To ensure reproducibility across different laboratories, the following self-validating protocols must be strictly adhered to:

Protocol 1: NMR Data Acquisition
  • Sample Preparation: Dissolve 15–20 mg of 2-(4-Fluorophenyl)cyclopentan-1-amine hydrochloride in 0.6 mL of anhydrous DMSO- d6​ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Use a 400 MHz or higher NMR spectrometer. Ensure the probe is tuned and matched for 1 H, 13 C, and 19 F nuclei.

  • 1 H Acquisition: Run 16 scans with a relaxation delay (D1) of 1.5 seconds.

  • 13 C Acquisition: Run a minimum of 512 scans (preferably 1024 for high signal-to-noise on the C-F split carbons) with a D1 of 2.0 seconds and 1 H decoupling.

  • Validation Check: Verify that the TMS peak is exactly at 0.00 ppm. If the -NH 3+​ peak is missing, check the water content of the DMSO- d6​ (peak at 3.33 ppm); excess water will cause rapid proton exchange, obliterating the amine signal.

Protocol 2: LC-HRMS Analysis
  • Sample Preparation: Prepare a 1 µg/mL solution of the compound in 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

  • Chromatography: Inject 2 µL onto a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm). Elute with a gradient of 5% to 95% Acetonitrile (0.1% FA) over 5 minutes.

  • Mass Spectrometry: Operate the Q-TOF or Orbitrap in positive ESI mode. Capillary voltage: 3.0 kV. Desolvation temperature: 350°C.

  • Validation Check: Utilize an internal lock mass (e.g., Leucine Enkephalin, m/z 556.2771) infused continuously to ensure mass accuracy remains within < 3 ppm error.

Protocol 3: ATR-FTIR Analysis
  • Background: Collect a background spectrum (64 scans, 4 cm −1 resolution) on the clean, dry diamond ATR crystal.

  • Measurement: Place 1–2 mg of the solid hydrochloride salt directly onto the crystal. Apply uniform pressure using the anvil.

  • Acquisition: Collect 64 scans from 4000 to 400 cm −1 .

  • Validation Check: Ensure the baseline is flat. If the C-F stretch at 1220 cm −1 is absent, the synthesis or salt formation has failed.

References

  • Peglion, J. L., Canton, H., Bervoets, K., Audinot, V., Brocco, M., Gobert, A., ... & Millan, M. J. (2002). Improvement in the selectivity and metabolic stability of the serotonin 5-HT(1A) ligand, S 15535: a series of cis- and trans-2-(arylcycloalkylamine) 1-indanols. Journal of Medicinal Chemistry, 45(1), 169-196. Available at:[Link]

  • Monbaliu, J. C., et al. (2019). Methods for the preparation of arylcycloalkylamine derivatives. European Patent Office, EP3505509A1.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons. Available at:[Link]

Protocols & Analytical Methods

Method

Application Notes and Protocols for the In Vivo Evaluation of 2-(4-Fluorophenyl)cyclopentan-1-amine hydrochloride in Animal Models

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract These application notes provide a comprehensive framework for the preclinical in vivo evaluation...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

These application notes provide a comprehensive framework for the preclinical in vivo evaluation of 2-(4-Fluorophenyl)cyclopentan-1-amine hydrochloride, a novel compound with structural similarities to monoamine reuptake inhibitors. Due to the limited publicly available data on this specific molecule, this guide synthesizes established methodologies for characterizing related compounds, such as dopamine (DAT), norepinephrine (NET), and serotonin (SERT) reuptake inhibitors, in various animal models. The protocols outlined herein are designed to be adaptable, enabling researchers to systematically investigate the pharmacokinetic profile, target engagement, and potential therapeutic efficacy of this compound.

Introduction: Rationale and Scientific Context

The structural motif of a phenyl-amine is a common feature in many centrally acting compounds that target monoamine transporters. These transporters are critical for regulating the synaptic concentrations of dopamine, norepinephrine, and serotonin, neurotransmitters that play a pivotal role in mood, cognition, and motor control. Consequently, inhibitors of these transporters are utilized in the treatment of a wide range of neuropsychiatric and neurological disorders, including depression, anxiety, and Parkinson's disease.[1][2][3]

2-(4-Fluorophenyl)cyclopentan-1-amine hydrochloride's structure suggests a potential interaction with these monoamine transporters. The fluorophenyl group can influence binding affinity and metabolic stability, while the cyclopentylamine moiety provides a core scaffold for interaction with the transporter proteins. Therefore, a systematic in vivo evaluation is warranted to elucidate its pharmacological profile.

This guide will detail the necessary steps for a comprehensive preclinical investigation, from initial dose-range finding studies to more complex behavioral and neurochemical assessments. The causality behind each experimental choice is explained to provide a robust and self-validating system for generating reliable and reproducible data.

Pre-formulation and Vehicle Selection

Prior to in vivo administration, it is crucial to establish a suitable formulation for 2-(4-Fluorophenyl)cyclopentan-1-amine hydrochloride. As a hydrochloride salt, it is anticipated to have good aqueous solubility.

Protocol 1: Solubility Assessment

  • Objective: To determine the solubility of the compound in common vehicles.

  • Materials:

    • 2-(4-Fluorophenyl)cyclopentan-1-amine hydrochloride powder

    • Sterile Water for Injection

    • 0.9% Saline

    • 5% Dextrose in Water (D5W)

    • Phosphate-Buffered Saline (PBS), pH 7.4

  • Procedure:

    • Prepare serial dilutions of the compound in each vehicle, starting from a high concentration (e.g., 10 mg/mL).

    • Vortex each solution thoroughly.

    • Visually inspect for complete dissolution. If precipitation occurs, the concentration is above the solubility limit.

    • The highest concentration that remains a clear solution is the determined solubility for that vehicle.

Table 1: Example Vehicle Selection Guide

VehiclePropertiesRecommended Use
Sterile Water High purity, no buffering capacity.Initial solubility testing.
0.9% Saline Isotonic, commonly used for intravenous and intraperitoneal injections.Preferred for most parenteral routes.
PBS (pH 7.4) Isotonic and buffered to physiological pH.Ideal for maintaining stable pH.
5% Dextrose Isotonic, provides a small energy source.Alternative for compounds with poor saline solubility.

Dosage Calculation and Administration

Accurate dosage is critical for obtaining meaningful and reproducible results. The initial dose selection is often based on in vitro data (e.g., IC50 values at the target transporters) or, in the absence of such data, on a dose-range finding study.

Dose-Range Finding (DRF) Study

A DRF study is essential to identify a range of doses that are well-tolerated and to establish the maximum tolerated dose (MTD).

Protocol 2: Acute Dose-Range Finding Study in Mice

  • Objective: To determine the acute toxicity and tolerability of a single administration of the compound.

  • Animal Model: Male C57BL/6 mice (8-10 weeks old).

  • Procedure:

    • Administer single doses of the compound via the intended clinical route (e.g., intraperitoneal injection).

    • Use a logarithmic dose escalation (e.g., 1, 3, 10, 30, 100 mg/kg).

    • Include a vehicle control group.

    • Observe animals for clinical signs of toxicity (e.g., changes in posture, activity, breathing) at regular intervals (e.g., 15, 30, 60 minutes, and 2, 4, 24 hours) post-dosing.

    • Record body weight daily for 7 days.

    • The MTD is the highest dose that does not produce significant toxicity or mortality.

Routes of Administration

The choice of administration route depends on the experimental objective and the desired pharmacokinetic profile.

Table 2: Common Routes of Administration in Rodent Models

RouteAbbreviationDescriptionAdvantagesDisadvantages
Intraperitoneal IPInjection into the peritoneal cavity.Rapid absorption, easy to perform.Potential for injection into organs.
Oral Gavage PODirect administration into the stomach via a gavage needle.Mimics clinical route, allows for controlled dosing.Stressful for animals, risk of esophageal injury.
Subcutaneous SCInjection into the space between the skin and underlying tissue.Slower, more sustained absorption.Limited volume of administration.
Intravenous IVInjection directly into a vein (typically the tail vein in rodents).100% bioavailability, rapid onset.Technically challenging, requires restraint.

Pharmacokinetic (PK) Studies

Understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound is fundamental to designing and interpreting pharmacodynamic studies.

Protocol 3: Basic Pharmacokinetic Study in Rats

  • Objective: To determine key PK parameters such as Cmax, Tmax, half-life (t1/2), and bioavailability.[4][5][6][7]

  • Animal Model: Male Sprague-Dawley rats with jugular vein cannulation for serial blood sampling.

  • Procedure:

    • Administer a single dose of the compound via the intended route (e.g., 10 mg/kg, PO) and a low dose via IV (e.g., 1 mg/kg) to a separate group for bioavailability calculation.

    • Collect blood samples at predetermined time points (e.g., 0, 15, 30, 60, 120, 240, 480 minutes).

    • Process blood to obtain plasma and store at -80°C until analysis.

    • Quantify the concentration of the compound in plasma using a validated analytical method (e.g., LC-MS/MS).

    • Calculate PK parameters using non-compartmental analysis software.

Table 3: Example Pharmacokinetic Parameters

ParameterDescription
Cmax Maximum plasma concentration.
Tmax Time to reach Cmax.
t1/2 Elimination half-life.
AUC Area under the plasma concentration-time curve.
Bioavailability (%) The fraction of the administered dose that reaches systemic circulation.

In Vivo Pharmacodynamic and Behavioral Models

Based on the presumed mechanism of action as a monoamine reuptake inhibitor, several well-established animal models can be employed to assess the compound's in vivo effects.

Models for Antidepressant-like Activity

If the compound is hypothesized to have antidepressant properties, the following models are relevant.

Protocol 4: Forced Swim Test (FST) in Mice

  • Objective: To assess antidepressant-like activity by measuring the duration of immobility.[8]

  • Procedure:

    • Administer the compound or vehicle at a predetermined time before the test (based on Tmax).

    • Place the mouse in a cylinder of water from which it cannot escape.

    • Record the duration of immobility during the last 4 minutes of a 6-minute test.

    • A decrease in immobility time is indicative of an antidepressant-like effect.

Protocol 5: Tail Suspension Test (TST) in Mice

  • Objective: An alternative to the FST to assess antidepressant-like activity.[9]

  • Procedure:

    • Administer the compound or vehicle.

    • Suspend the mouse by its tail using tape.

    • Record the duration of immobility over a 6-minute period.

    • A reduction in immobility is interpreted as an antidepressant-like effect.

Models for Dopaminergic Activity

To investigate potential effects on the dopamine system, models of Parkinson's disease or locomotor activity can be used.

Protocol 6: 6-Hydroxydopamine (6-OHDA) Model of Parkinson's Disease in Rats

  • Objective: To evaluate the potential of the compound to alleviate motor deficits in a model of dopamine depletion.[10]

  • Procedure:

    • Induce a unilateral lesion of the nigrostriatal dopamine pathway by injecting 6-OHDA into the medial forebrain bundle.

    • After a recovery period, assess motor asymmetry using the cylinder test or apomorphine-induced rotations.

    • Administer the compound and evaluate its ability to reduce motor deficits.

Protocol 7: Locomotor Activity Assessment

  • Objective: To measure the effects of the compound on spontaneous movement.

  • Procedure:

    • Administer the compound or vehicle.

    • Place the animal in an open-field arena equipped with infrared beams.

    • Record locomotor activity (e.g., distance traveled, rearing) over a specified period.

    • An increase in locomotor activity may suggest a stimulant effect, often associated with dopamine reuptake inhibition.

Neurochemical Analysis

In vivo microdialysis allows for the direct measurement of extracellular neurotransmitter levels in specific brain regions, providing direct evidence of target engagement.

Protocol 8: In Vivo Microdialysis in Freely Moving Rats

  • Objective: To measure changes in extracellular dopamine, serotonin, and norepinephrine levels following compound administration.[11]

  • Procedure:

    • Surgically implant a microdialysis guide cannula into the brain region of interest (e.g., nucleus accumbens, prefrontal cortex).

    • After recovery, insert a microdialysis probe and perfuse with artificial cerebrospinal fluid.

    • Collect dialysate samples at regular intervals before and after administration of the compound.

    • Analyze neurotransmitter concentrations in the dialysate using HPLC with electrochemical detection.

Data Visualization and Workflow Diagrams

experimental_workflow cluster_preclinical Preclinical Evaluation of 2-(4-Fluorophenyl)cyclopentan-1-amine hydrochloride formulation Pre-formulation & Solubility Assessment drf Dose-Range Finding (Acute MTD) formulation->drf Select Vehicle pk Pharmacokinetics (Cmax, Tmax, t1/2) drf->pk Select Doses behavior Behavioral Assays (FST, TST, Locomotor) pk->behavior Inform Dosing Regimen neurochem Neurochemistry (Microdialysis) behavior->neurochem Correlate Behavior with Neurochemistry efficacy Efficacy Models (e.g., 6-OHDA) neurochem->efficacy Confirm Target Engagement dose_selection_logic start Start in_vitro In Vitro Data Available? start->in_vitro drf Conduct Dose-Range Finding Study in_vitro->drf No select_doses Select Doses for Pharmacodynamic Studies in_vitro->select_doses Yes (e.g., IC50) drf->select_doses end Proceed to Studies select_doses->end

Caption: Decision-making process for dose selection in preclinical studies.

Conclusion and Future Directions

The protocols outlined in these application notes provide a robust starting point for the in vivo characterization of 2-(4-Fluorophenyl)cyclopentan-1-amine hydrochloride. By systematically evaluating its pharmacokinetics, pharmacodynamics, and neurochemical effects, researchers can build a comprehensive profile of this novel compound. Future studies may involve more complex behavioral models, investigation of chronic dosing effects, and exploration of potential off-target activities. The data generated from these studies will be crucial for determining the therapeutic potential of 2-(4-Fluorophenyl)cyclopentan-1-amine hydrochloride and for guiding its further development.

References

  • Berton, O., & Nestler, E. J. (2006). New approaches to antidepressant drug discovery: beyond monoamines. Nature Reviews Neuroscience, 7(2), 137-151.
  • Millan, M. J. (2006). Multi-target strategies for the improved treatment of depressive states: concept, progress and future prospects. Behavioural Pharmacology, 17(2), 135-177.
  • Pacher, P., & Kecskemeti, V. (2004). Trends in the development of new antidepressants. Is there a light at the end of the tunnel?. Current medicinal chemistry, 11(7), 925-943.
  • Dutta, A. K., Santra, S., Sharma, H., Voshavar, C., Xu, L., Mabrouk, O., ... & Reith, M. E. (2014). Pharmacological and behavioral characterization of D-473, an orally active triple reuptake inhibitor targeting dopamine, serotonin and norepinephrine transporters. PloS one, 9(11), e113565. [11]7. Kilp, S., Ramirez, D., Allan, M. J., Roepke, R. K., & Nuernberger, M. C. (2014). Pharmacokinetics of fluralaner in dogs following a single oral or intravenous administration. Parasites & vectors, 7(1), 1-5. [4][6]8. Park, B. K., Lim, J. H., Kim, M. S., & Yun, H. I. (2008). Pharmacokinetics of florfenicol and its metabolite, florfenicol amine, in dogs. Journal of veterinary pharmacology and therapeutics, 31(1), 72-75. [7]9. Park, B. K., Lim, J. H., Kim, M. S., & Yun, H. I. (2007). Pharmacokinetics of florfenicol and its major metabolite, florfenicol amine, in rabbits. Journal of veterinary pharmacology and therapeutics, 30(1), 43-47. [5]10. Perregaard, J., Sanchez, C., & Arnt, J. (1993). Recent developments in selective serotonin reuptake inhibitors. Current pharmaceutical design, 1(4), 349-361.

  • Xu, F., Sheng, H., & Li, J. (2004). Animal models for the study of depression. Chinese Medical Journal, 117(7), 1076-1079.
  • Belzung, C. (2014). Rodent models of depression. Neuropsychopharmacology, 39(1), 220-221.
  • Steru, L., Chermat, R., Thierry, B., & Simon, P. (1985). The tail suspension test: a new method for screening antidepressants in mice. Psychopharmacology, 85(3), 367-370. [9]14. Porsolt, R. D., Le Pichon, M., & Jalfre, M. (1977). Depression: a new animal model sensitive to antidepressant treatments. Nature, 266(5604), 730-732.

Sources

Application

using 2-(4-Fluorophenyl)cyclopentan-1-amine hydrochloride as a pharmaceutical intermediate

Advanced Application Note: 2-(4-Fluorophenyl)cyclopentan-1-amine Hydrochloride in Targeted Drug Discovery Introduction & Pharmacological Context As the landscape of targeted therapeutics evolves, the strategic modificati...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Application Note: 2-(4-Fluorophenyl)cyclopentan-1-amine Hydrochloride in Targeted Drug Discovery

Introduction & Pharmacological Context

As the landscape of targeted therapeutics evolves, the strategic modification of established pharmacophores remains a cornerstone of drug discovery. 2-(4-Fluorophenyl)cyclopentan-1-amine hydrochloride (CAS: 1821793-70-7) is a highly privileged, chiral primary amine used as a critical intermediate in the synthesis of advanced neuro-psychiatric and oncological agents[1].

Structurally, this compound is a fluorinated, ring-expanded analog of the classic monoamine oxidase inhibitor (MAOI) tranylcypromine (TCP). TCP is known to irreversibly inhibit both MAOs and Lysine-Specific Demethylase 1 (LSD1) by forming a covalent adduct with the FAD cofactor[2]. However, the cyclopropyl ring of TCP creates significant ring strain, which is essential for its potent MAO inhibition. Expanding this ring to a less strained cyclopentane—as seen in the psychostimulant cypenamine—effectively eliminates MAO inhibition while retaining potent central nervous system (CNS) stimulant properties[3][4].

By incorporating a para-fluoro substitution on the phenyl ring, this intermediate achieves three critical medicinal chemistry objectives:

  • Metabolic Stability: Blocks CYP450-mediated para-hydroxylation, extending the biological half-life.

  • Enhanced BBB Penetration: Increases lipophilicity (logP), which is vital for CNS-active agents and brain-penetrant oncology drugs[5].

  • Target Selectivity: The bulky cyclopentyl ring combined with the halogen substitution alters the binding pocket fit, driving high selectivity for LSD1 over MAO-A/B[6].

Physicochemical & Pharmacological Data Summary

To understand the causality behind selecting this intermediate over its cyclopropyl counterparts, we must compare their quantitative and structural profiles.

Pharmacophore / CompoundRing SizeMAO InhibitionLSD1 InhibitionCNS Activity ProfileKey Structural Feature
Tranylcypromine (TCP) Cyclopropane (3)High (Irreversible)HighLow/ModerateHigh ring strain drives MAO covalent binding.
Cypenamine Cyclopentane (5)EliminatedModerateHigh (NDRI)Ring expansion abolishes MAO affinity[4].
2-(4-Fluorophenyl)cyclopentan-1-amine Cyclopentane (5)EliminatedHigh (Tunable)High (Enhanced BBB)p-Fluoro group enhances metabolic stability[6].

Intermediate Specifications:

  • Chemical Name: 2-(4-Fluorophenyl)cyclopentan-1-amine hydrochloride

  • Molecular Formula: C11H15ClFN

  • Molecular Weight: 215.70 g/mol

  • Appearance: Solid crystalline powder

  • Stereochemistry: Chiral (Typically utilized as the trans-racemate or resolved enantiomers)

Mechanistic Workflow & Visualization

The primary amine of this intermediate serves as the nucleophilic anchor for synthesizing complex Active Pharmaceutical Ingredients (APIs). In oncology, it is derivatized to create selective LSD1 inhibitors that block the demethylation of histone H3K4/H3K9, thereby halting tumor progression in cancers like Acute Myeloid Leukemia (AML)[2]. In psychiatry, it is utilized to synthesize novel Norepinephrine-Dopamine Reuptake Inhibitors (NDRIs)[3].

G Intermediate 2-(4-Fluorophenyl)cyclopentan-1-amine (Pharmaceutical Intermediate) LSD1 LSD1 Inhibitor Synthesis Intermediate->LSD1 Reductive Amination (Scaffold Derivatization) CNS CNS Stimulant / NDRI Synthesis Intermediate->CNS N-Alkylation / Urea Coupling FAD FAD Covalent Adduct Formation LSD1->FAD Target Engagement Epi H3K4/H3K9 Demethylation Blockade FAD->Epi Epigenetic Mechanism Oncology Oncology Therapeutics (e.g., AML, SCLC) Epi->Oncology Clinical Application Reuptake DAT / NET Reuptake Inhibition CNS->Reuptake Target Engagement Psych Psychiatric Therapeutics (e.g., ADHD, Depression) Reuptake->Psych Clinical Application

Fig 1. Divergent pharmacological workflows utilizing 2-(4-Fluorophenyl)cyclopentan-1-amine.

Experimental Methodology: Self-Validating Protocol for Reductive Amination

Objective: Synthesis of an N-alkylated LSD1 inhibitor candidate via the reductive amination of 2-(4-fluorophenyl)cyclopentan-1-amine with a functionalized heteroaryl aldehyde.

Scientific Rationale (Causality): Reductive amination is preferred over direct alkylation (using alkyl halides) to prevent over-alkylation (tertiary amine formation). We utilize Sodium Triacetoxyborohydride (NaBH(OAc)3) because it is a mild reducing agent that specifically targets the protonated iminium ion without reducing the unreacted parent aldehyde.

Step 1: Freebasing the Hydrochloride Salt
  • Procedure: Suspend 1.0 eq of 2-(4-fluorophenyl)cyclopentan-1-amine hydrochloride in dichloromethane (DCM). Add 1.5 eq of 1M aqueous NaOH and stir vigorously for 15 minutes. Separate the organic layer, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • In-Process Control (IPC) / Validation: Check the pH of the aqueous layer to ensure complete deprotonation (pH > 10). Perform Thin Layer Chromatography (TLC) using a Ninhydrin stain; the presence of a distinct, dark purple spot confirms the successful isolation of the free primary amine.

Step 2: Imine Formation (Pre-reduction Phase)
  • Procedure: Dissolve the free amine (1.0 eq) in anhydrous 1,2-dichloroethane (DCE). Add the target heteroaryl aldehyde (1.05 eq) and a catalytic amount of glacial acetic acid (0.1 eq) to facilitate iminium ion formation. Stir at room temperature for 2 hours under an inert argon atmosphere.

  • In-Process Control (IPC) / Validation: Critical Step. Do not add the reducing agent yet. Withdraw a 10 µL aliquot and analyze via LC-MS. The mass spectrum must show >95% conversion to the imine intermediate [M+H]+. Allowing the imine to fully form prevents the competitive reduction of the aldehyde to a primary alcohol.

Step 3: Selective Reduction
  • Procedure: Cool the reaction mixture to 0°C. Portion-wise, add NaBH(OAc)3 (1.5 eq) over 10 minutes. Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

  • In-Process Control (IPC) / Validation: Monitor via LC-MS. The successful reaction is validated by the complete disappearance of the imine mass and the emergence of the secondary amine product mass.

Step 4: Quenching and Purification
  • Procedure: Quench the reaction by slowly adding saturated aqueous NaHCO3 until gas evolution ceases. Extract the product into DCM (3x). Dry the combined organic layers, concentrate, and purify via flash column chromatography (Silica gel, gradient elution with Hexanes/EtOAc + 1% Triethylamine to prevent amine streaking).

  • Validation: Confirm the final structure and purity (>98%) via 1H-NMR, 13C-NMR, and High-Resolution Mass Spectrometry (HRMS).

References

  • 88-2315-93 Enamine 化合物 250mg CAS No:1821793-70-7 EN300 ... Source: as-1.co.jp URL:[Link]

  • Inhibition of FAD-dependent lysine-specific demethylases by chiral polyamine analogues Source: nih.gov URL:[Link]

  • Unravelling the target landscape of tranylcypromines for new drug discovery Source: nih.gov URL:[Link]

  • Design, Synthesis, and Evaluation of (2-Aminocyclopropyl)phenyl Derivatives as Novel Positron Emission Tomography Imaging Agents for Lysine-Specific Demethylase 1 in the Brain Source: acs.org URL:[Link]

Sources

Method

derivatization of 2-(4-Fluorophenyl)cyclopentan-1-amine hydrochloride for assays

An Application Guide to the Derivatization of 2-(4-Fluorophenyl)cyclopentan-1-amine for Analytical Assays Authored by: Gemini, Senior Application Scientist Abstract This technical note provides a comprehensive guide to t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Derivatization of 2-(4-Fluorophenyl)cyclopentan-1-amine for Analytical Assays

Authored by: Gemini, Senior Application Scientist

Abstract

This technical note provides a comprehensive guide to the chemical derivatization of 2-(4-Fluorophenyl)cyclopentan-1-amine hydrochloride, a primary amine that presents analytical challenges due to its lack of a native chromophore and the presence of a stereocenter. We present two detailed protocols for pre-column derivatization tailored for High-Performance Liquid Chromatography (HPLC) analysis. The first protocol utilizes 5-(Dimethylamino)naphthalene-1-sulfonyl chloride (Dansyl-Cl) to introduce a highly fluorescent tag, enabling sensitive quantification for assays such as pharmacokinetic studies or impurity profiling. The second protocol employs 1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide (Marfey's Reagent) for the resolution of its enantiomers, a critical step in drug development and quality control. The causality behind experimental choices, detailed methodologies, and expected analytical outcomes are discussed to provide researchers with a robust framework for implementation.

Introduction: The Analytical Imperative for Derivatization

2-(4-Fluorophenyl)cyclopentan-1-amine is a chiral primary amine. In drug development and research, the accurate quantification and chiral purity assessment of such molecules are paramount. However, this compound possesses two intrinsic properties that complicate direct analysis by common techniques like HPLC with UV-Vis or Fluorescence Detection (FLD):

  • Lack of a Strong Chromophore: The phenyl group offers some UV absorbance, but it is often insufficient for the low detection limits required in bioanalytical or trace impurity assays.

  • Chirality: As a chiral compound, it exists as a pair of enantiomers. These enantiomers exhibit identical physical and chemical properties in an achiral environment, making their separation on standard HPLC columns impossible. Regulatory agencies universally require the monitoring and control of individual enantiomers due to their potential for different pharmacological and toxicological profiles.

Chemical derivatization addresses these challenges by covalently attaching a chemical tag to the primary amine functional group.[1] This process can be tailored to introduce a moiety that is either strongly UV-absorbent or fluorescent, thereby dramatically enhancing detection sensitivity.[2][3] Furthermore, by using a chiral derivatizing agent, enantiomers can be converted into diastereomers, which possess different physical properties and are readily separable on conventional achiral HPLC columns.[4]

This guide provides the scientific rationale and step-by-step protocols for two field-proven derivatization strategies applicable to 2-(4-Fluorophenyl)cyclopentan-1-amine and other chiral primary amines.

Application I: Fluorescent Labeling for Sensitive Quantification with Dansyl Chloride

For assays demanding high sensitivity, derivatization with a fluorescent tag is the method of choice. Dansyl chloride (Dansyl-Cl) is a classic and robust reagent that reacts with primary amines to form stable, intensely fluorescent sulfonamide adducts.[5][6] This derivatization significantly lowers the limit of quantification (LOQ) into the low nanogram or picogram range.

Principle of Dansylation

The reaction is a nucleophilic substitution where the unprotonated primary amine of the analyte attacks the electrophilic sulfur atom of the sulfonyl chloride.[5] This reaction proceeds optimally under alkaline conditions (pH 9-10.5), which serve to deprotonate the amine hydrochloride salt, thereby increasing its nucleophilicity and driving the reaction to completion.[5] The resulting dansylated derivative exhibits strong fluorescence, allowing for sensitive detection.[5]

Caption: General workflow for Dansyl-Cl derivatization.

Detailed Protocol: Dansyl-Cl Derivatization

This protocol is designed for the pre-column derivatization of 2-(4-Fluorophenyl)cyclopentan-1-amine hydrochloride in a standard solution.

Materials:

  • 2-(4-Fluorophenyl)cyclopentan-1-amine HCl standard

  • Dansyl Chloride (derivatization grade)

  • Acetonitrile (ACN), HPLC grade

  • Sodium Bicarbonate Buffer (0.2 M, pH 9.5)

  • Formic Acid (reagent grade)

  • Deionized water

  • Vortex mixer, heating block, and centrifuge

  • 0.22 µm syringe filters and HPLC vials

Procedure:

  • Standard Preparation: Prepare a stock solution of 2-(4-Fluorophenyl)cyclopentan-1-amine HCl in deionized water. Further dilute to create working standards (e.g., 1-100 µg/mL).

  • Reagent Preparation: Prepare a Dansyl chloride solution of 10 mg/mL in acetonitrile. Note: This solution should be prepared fresh daily and protected from light.[5]

  • Derivatization Reaction: a. In a microcentrifuge tube, add 100 µL of the amine standard solution. b. Add 100 µL of sodium bicarbonate buffer (0.2 M, pH 9.5) to create the necessary alkaline environment. c. Add 100 µL of the freshly prepared Dansyl chloride solution. The excess of the derivatizing agent ensures the reaction goes to completion. d. Vortex the mixture vigorously for 30 seconds. e. Incubate the reaction mixture in a heating block at 60°C for 45 minutes in the dark.[5]

  • Reaction Quenching: a. After incubation, cool the mixture to room temperature. b. Add 20 µL of 2% formic acid to the solution. This step is critical as it consumes the excess, highly reactive Dansyl chloride, preventing it from reacting with other components or degrading over time.[5] c. Vortex for 30 seconds.

  • Sample Preparation for HPLC: a. Filter the final solution through a 0.22 µm syringe filter directly into an HPLC vial. b. The sample is now ready for injection.

HPLC Analysis and Expected Data

The dansylated derivative is significantly more hydrophobic than the parent amine, allowing for excellent retention and separation on a reversed-phase column.

ParameterRecommended ConditionRationale
HPLC Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)Provides good retention for the hydrophobic dansylated product.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to ensure good peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileThe organic component for eluting the analyte.
Gradient Start at 50% B, ramp to 95% B over 15 minA gradient is necessary to elute the strongly retained derivative.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Injection Volume 10 µLA typical volume for analytical HPLC.
Fluorescence Detector Excitation: 330 nm, Emission: 530 nm These are the optimal wavelengths for detecting dansylated amines.[5]

Application II: Chiral Resolution Using Marfey's Reagent

To determine the enantiomeric purity of 2-(4-Fluorophenyl)cyclopentan-1-amine, a chiral derivatizing agent is required. Marfey's reagent (FDAA) is an optically pure molecule (L-configuration) that reacts with the primary amine of both enantiomers (R and S) of the analyte.[7][8] This reaction creates a pair of diastereomers (L-R and L-S), which have different spatial arrangements and, consequently, different physical properties, allowing them to be separated by standard achiral chromatography.[4][9]

Principle of Chiral Derivatization

The reaction involves the nucleophilic substitution of the fluorine atom on the dinitrophenyl ring of Marfey's reagent by the amine.[8] Since the reagent itself is chiral, reacting it with a racemic mixture of the analyte produces two distinct diastereomeric products. These diastereomers will interact differently with the stationary phase of a standard C18 column, resulting in different retention times and allowing for their individual quantification.[8][10]

Caption: Principle of diastereomer formation and separation.

Detailed Protocol: Marfey's Reagent Derivatization

Materials:

  • Racemic 2-(4-Fluorophenyl)cyclopentan-1-amine HCl standard

  • Marfey's Reagent (FDAA)

  • Acetone (HPLC grade)

  • Sodium Bicarbonate solution (1 M)

  • Hydrochloric Acid (2 N)

  • Acetonitrile (ACN), HPLC grade

  • Deionized water with 0.1% Trifluoroacetic Acid (TFA)

Procedure:

  • Analyte Preparation: Dissolve ~1 mg of the amine hydrochloride in 200 µL of water.

  • Reagent Preparation: Prepare a solution of Marfey's Reagent at 10 mg/mL in acetone. This should be prepared fresh.

  • Derivatization Reaction: a. To the 200 µL analyte solution, add 400 µL of the Marfey's Reagent solution. b. Add 80 µL of 1 M sodium bicarbonate to initiate the reaction under alkaline conditions. c. Vortex the mixture and incubate at 40°C for 90 minutes in a heating block.[8] The elevated temperature ensures the reaction proceeds efficiently.

  • Reaction Termination: a. After incubation, cool the vial to room temperature. b. Add 40 µL of 2 N HCl to neutralize the excess bicarbonate and stop the reaction. The solution should become acidic.

  • Sample Preparation for HPLC: a. Evaporate the acetone from the sample under a gentle stream of nitrogen or in a vacuum concentrator. b. Add 1 mL of 50:50 Acetonitrile:Water to the residue. c. Filter through a 0.22 µm syringe filter into an HPLC vial.

HPLC Analysis and Expected Data

The dinitrophenyl group in the Marfey's derivative is a strong chromophore, making UV detection highly effective.

ParameterRecommended ConditionRationale
HPLC Column C18 Reversed-Phase (e.g., 4.6 x 250 mm, 5 µm)A longer column often provides better resolution for diastereomers.
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA)TFA is an ion-pairing agent that improves peak shape for these derivatives.
Mobile Phase B Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)Organic eluent with matching TFA concentration.
Gradient Isocratic or shallow gradient (e.g., 40-60% B)The optimal conditions must be determined empirically to maximize resolution.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Column Temp. 30-40 °CTemperature can influence the separation selectivity of diastereomers.
UV Detector 340 nm This is the absorbance maximum for the dinitrophenyl chromophore of the derivative.[8]

Expected Outcome: The chromatogram should show two well-resolved peaks corresponding to the two diastereomers. The ratio of the peak areas can be used to calculate the enantiomeric excess (ee%) of the original sample.

References

  • BenchChem. (2025). Application Notes and Protocols for Derivatization of Biological Amines with Dansyl Chloride.
  • Various Authors. (2020). Dansyl Chloride as a Derivatizing Agent for the Analysis of Biogenic Amines by CZE-UV.
  • Molins-Legua, C., Campíns-Falcó, P., & Sevillano-Cabeza, A. (n.d.). Automated pre-column derivatization of amines in biological samples with dansyl chloride. PubMed.
  • BenchChem. (2025). Application Notes and Protocols for Derivatizing Amines with 9-Fluorenylmethoxycarbonyl Chloride (FMOC-Cl).
  • Molins-Legua, C., Campíns-Falcó, P., & Sevillano-Cabeza, A. (n.d.). Automated pre-column derivatization of amines in biological samples with dansyl chloride and with or without post-column chemiluminescence formation by using TCPO–H2O2. RSC Publishing.
  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: a review. PubMed.
  • BenchChem. (2025). Application Notes and Protocols for Amino Acid Analysis Using Phthalaldehyde (OPA)
  • Thermo Fisher Scientific. (n.d.). Reagents for Analysis of Low Molecular Weight Amines.
  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27, 231-247.
  • Alfa Chemistry. (n.d.).
  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review.
  • Various Authors. (2019). Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques. In Biogenic Amines.
  • Various Authors. (2021). Derivatizing Reagents for Detection of Organic Compounds By HPLC.
  • Various Authors. (2013).
  • Various Authors. (2025). Enhanced Stereochemical Analysis of β-Diastereomeric Amino Acids with Variants of Marfey's Reagent. ACS Omega.

Sources

Application

Application Notes and Protocols for the Sterile Preparation of 2-(4-Fluorophenyl)cyclopentan-1-amine Hydrochloride

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the sterile preparation of 2-(4-Fluorophenyl)cyclopentan-1-amine hydrochloride for biological exper...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the sterile preparation of 2-(4-Fluorophenyl)cyclopentan-1-amine hydrochloride for biological experiments. Recognizing the critical need for aseptic handling of investigational compounds, this guide outlines the chemical and physical properties of the target molecule, presents a risk-based approach to sterilization, and provides detailed, step-by-step protocols for the preparation of sterile aqueous solutions. The primary focus is on sterile filtration as the most suitable method for heat-labile or uncharacterized compounds. This document is intended to ensure the integrity of the compound and the reliability of experimental outcomes.

Introduction: The Criticality of Sterile Compound Preparation

The introduction of any non-sterile component into a biological experiment can lead to catastrophic failure, including microbial contamination, endotoxin-induced cellular responses, and ultimately, the generation of unreliable and irreproducible data.[1][2] For novel or investigational compounds such as 2-(4-Fluorophenyl)cyclopentan-1-amine hydrochloride, where extensive stability data may not be publicly available, the choice of sterilization method is of paramount importance. Aseptic processing, which involves the sterilization of the product and its container separately, followed by their combination in a sterile environment, is a cornerstone of pharmaceutical manufacturing and is equally critical in a research setting.[3] This guide provides a framework for making informed decisions on the sterile preparation of this specific amine hydrochloride salt.

Compound Profile: 2-(4-Fluorophenyl)cyclopentan-1-amine Hydrochloride

A thorough understanding of the physicochemical properties of a compound is the foundation for developing a robust preparation protocol.

Table 1: Physicochemical Properties of 2-(4-Fluorophenyl)cyclopentan-1-amine Hydrochloride

PropertyValueSource
Chemical Structure Inferred from Name
Molecular Formula C₁₁H₁₅ClFNBLDpharm
Molecular Weight 215.70 g/mol BLDpharm
CAS Number 1354951-73-7BLDpharm
Appearance Likely a solid powder[4]
Solubility Data not publicly available. Must be determined empirically. See Protocol 1.N/A
Stability Data not publicly available. Assumed to be potentially heat and light-sensitive.N/A

Expert Insight: Amine hydrochloride salts are often employed in pharmaceuticals to enhance solubility and stability compared to the free base.[5] However, their stability can be influenced by pH, temperature, and light. Without specific data, a cautious approach is warranted.

Choosing the Right Sterilization Method: A Risk-Based Approach

The goal of sterilization is to achieve a desired Sterility Assurance Level (SAL) without compromising the compound's chemical integrity.[6] For a novel compound, a risk-based assessment is crucial.

G cluster_0 Sterilization Method Selection A Is the compound's thermal stability known and proven to be high? B Autoclaving (Steam Sterilization) (e.g., 121°C for 15 min) A->B Yes C Is the compound's compatibility with ionizing radiation known? A->C No/Unknown D Gamma Irradiation C->D Yes F Is the compound soluble in a filter-compatible solvent? C->F No/Unknown E Sterile Filtration (0.22 µm filter) F->E Yes

Figure 1. Decision workflow for selecting a sterilization method for an investigational compound.

For 2-(4-Fluorophenyl)cyclopentan-1-amine hydrochloride, with its unknown stability profile, sterile filtration is the recommended method .

  • Sterile Filtration: This method physically removes microorganisms from a solution without the use of heat or radiation, making it ideal for heat-labile compounds.[2] It is crucial to use a filter membrane that is compatible with the chosen solvent.[7]

  • Autoclaving (Steam Sterilization): This method uses high-pressure steam at temperatures (typically 121°C) that can cause hydrolysis or degradation of complex organic molecules.[8] It is not recommended for this compound without explicit stability data.

  • Gamma Irradiation: While effective for terminal sterilization, gamma rays can generate free radicals that may degrade the active pharmaceutical ingredient (API).[9][10] This method should only be considered after thorough validation.

Protocols for Sterile Preparation

Protocol 1: Preliminary Solubility Assessment

Objective: To determine a suitable solvent for the preparation of a stock solution.

Materials:

  • 2-(4-Fluorophenyl)cyclopentan-1-amine hydrochloride

  • Microcentrifuge tubes

  • Vortex mixer

  • Calibrated balance

  • Solvents:

    • Sterile, deionized water

    • Sterile Phosphate-Buffered Saline (PBS), pH 7.4

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Ethanol, 100%, cell culture grade

Procedure:

  • Weigh out 1-2 mg of the compound into four separate microcentrifuge tubes.

  • To the first tube, add 100 µL of sterile water.

  • To the second tube, add 100 µL of sterile PBS.

  • To the third tube, add 100 µL of DMSO.

  • To the fourth tube, add 100 µL of 100% ethanol.

  • Vortex each tube vigorously for 1-2 minutes.

  • Visually inspect for complete dissolution. If not fully dissolved, add the same solvent in 100 µL increments, vortexing after each addition, until the compound is dissolved.

  • Record the final volume of solvent required to dissolve the compound to calculate an approximate solubility.

  • Expert Tip: For compounds with poor aqueous solubility, first dissolving in a small amount of an organic solvent like DMSO is a common practice.[11]

Protocol 2: Preparation of a Sterile Stock Solution

This protocol assumes DMSO as the primary solvent, a common choice for compounds with limited aqueous solubility.[11]

Aseptic Technique is Mandatory: All procedures must be performed in a certified Class II biosafety cabinet.[2] All materials entering the cabinet must be sterilized or disinfected.

Materials:

  • 2-(4-Fluorophenyl)cyclopentan-1-amine hydrochloride (pre-weighed in a sterile vial)

  • DMSO, sterile, cell culture grade

  • Sterile, single-use syringe (e.g., 1 mL)

  • Sterile 0.22 µm syringe filter (e.g., PVDF or PES membrane)

  • Sterile, amber glass vial for storage

  • Sterile pipette and tips

G cluster_1 Sterile Stock Solution Workflow A Weigh compound in a sterile vial B Add sterile DMSO to desired concentration A->B C Vortex to dissolve B->C D Draw solution into a sterile syringe C->D E Attach a 0.22 µm sterile syringe filter D->E F Filter into a sterile, amber storage vial E->F G Aliquot and store at -20°C or -80°C F->G

Sources

Technical Notes & Optimization

Troubleshooting

improving the yield of 2-(4-Fluorophenyl)cyclopentan-1-amine hydrochloride synthesis

Target Molecule: 2-(4-Fluorophenyl)cyclopentan-1-amine hydrochloride Application: Advanced API Intermediate / Neuropharmacological Building Block Welcome to the Process Optimization Hub. Synthesizing sterically hindered...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Molecule: 2-(4-Fluorophenyl)cyclopentan-1-amine hydrochloride Application: Advanced API Intermediate / Neuropharmacological Building Block

Welcome to the Process Optimization Hub. Synthesizing sterically hindered α-aryl cycloalkylamines presents unique challenges, primarily concerning enolate stability during carbon-carbon bond formation, chemoselectivity during amination, and hygroscopicity during salt isolation. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to maximize your isolated yield.

I. Synthetic Workflow Overview

The optimized route to 2-(4-fluorophenyl)cyclopentan-1-amine hydrochloride consists of three core transformations: Palladium-catalyzed α-arylation, Titanium-mediated reductive amination, and anhydrous hydrochloride salt precipitation.

SynthesisPathway SM1 Cyclopentanone + 1-Bromo-4-fluorobenzene Step1 Pd-Catalyzed α-Arylation (Pd2(dba)3, XPhos) SM1->Step1 Int1 2-(4-Fluorophenyl) cyclopentan-1-one Step1->Int1 75-85% Yield Step2 Reductive Amination (NH4OAc, Ti(OiPr)4, NaBH3CN) Int1->Step2 Int2 2-(4-Fluorophenyl) cyclopentan-1-amine Step2->Int2 85-91% Yield Step3 Salt Formation (2M HCl in Ether) Int2->Step3 Product 2-(4-Fluorophenyl)cyclopentan -1-amine HCl Step3->Product >95% Yield

Figure 1: Three-step synthetic workflow for 2-(4-Fluorophenyl)cyclopentan-1-amine hydrochloride.

II. Troubleshooting Knowledge Base (FAQs)

Q1: During the α-arylation of cyclopentanone, my yield plateaus at 40% with significant tar formation. How can I improve conversion? A1: Tar formation is typically caused by base-catalyzed aldol self-condensation of cyclopentanone. When using strong bases like sodium tert-butoxide ( NaOtBu ), the high local concentration of the enolate promotes this side reaction.

  • Causality & Solution: Switch to a milder base such as Cs2​CO3​ and perform a slow, syringe-pump addition of the cyclopentanone. Furthermore, α-aryl ketone enolates are sterically demanding; employing a bulky, electron-rich phosphine ligand (e.g., XPhos or DACH-naphthyl bisphosphine) with Pd2​(dba)3​ accelerates the reductive elimination step, allowing the desired cross-coupling to outcompete degradation pathways[1].

Q2: The reductive amination step yields a high proportion of the secondary alcohol (2-(4-fluorophenyl)cyclopentanol) instead of the desired amine. What is the mechanistic cause? A2: This chemoselectivity failure occurs when the reduction of the ketone outpaces imine formation. Standard reducing agents like NaBH3​CN can prematurely reduce the unreacted ketone if the imine equilibrium is not strictly driven forward.

  • Causality & Solution: You must pre-form the imine. Treat the ketone with ammonium acetate ( NH4​OAc ) and a Lewis acid like Titanium(IV) isopropoxide ( Ti(OiPr)4​ ) for 4-6 hours before adding the hydride source. The Titanium acts as a water scavenger and activates the carbonyl, sequestering the ketone as a transient iminium species. This ensures the hydride exclusively yields the amine, a critical optimization for throughput and yield[2].

Mechanism Ketone 2-(4-Fluorophenyl) cyclopentanone Imine Iminium Intermediate (Ti-activated) Ketone->Imine NH4OAc, Ti(OiPr)4 (Fast) Alcohol Side Product: Cyclopentanol Ketone->Alcohol NaBH3CN (Premature Reduction) Amine Target: Cyclopentanamine Imine->Amine NaBH3CN (Desired Pathway)

Figure 2: Chemoselective pathways in the reductive amination of the cyclopentanone intermediate.

Q3: My final hydrochloride salt is "oiling out" instead of crystallizing as a flowable powder. How do I fix this? A3: Liquid-liquid phase separation (oiling out) occurs when the solvent system cannot adequately solvate the intermediate nucleation states of the salt, an issue highly exacerbated by trace water or residual protic solvents.

  • Causality & Solution: Ensure the free base is rigorously dried over anhydrous Na2​SO4​ and concentrated azeotropically with toluene to remove residual moisture. Use strictly anhydrous ethereal solvents (e.g., MTBE or diethyl ether) and precipitate the salt by dropwise addition of 2M HCl in diethyl ether at 0 °C.

III. Quantitative Data: Reductive Amination Optimization

The table below summarizes the impact of Lewis acid additives on the chemoselectivity and overall yield of the amination step, demonstrating the necessity of Ti(OiPr)4​ .

EntryAmine SourceReducing AgentAdditiveTime (h)Conversion (%)Isolated Yield (%)Primary Byproduct
1 NH4​OAc NaBH3​CN None244538Cyclopentanol
2 NH4​OAc NaBH(OAc)3​ None246052Cyclopentanol
3 NH4​OAc NaBH3​CN Ti(OiPr)4​ 12>9588Trace dimers
4 NH4​OAc NaBH(OAc)3​ Ti(OiPr)4​ 12 >95 91 None
IV. Standard Operating Procedures (SOPs)
Protocol A: Synthesis of 2-(4-Fluorophenyl)cyclopentan-1-one
  • Setup: In an oven-dried Schlenk flask under argon, charge Pd2​dba3​ (1.5 mol%), XPhos (3.0 mol%), and anhydrous Cs2​CO3​ (1.5 equiv).

  • Addition: Add anhydrous toluene (0.2 M), followed by 1-bromo-4-fluorobenzene (1.0 equiv). Stir at room temperature for 10 minutes.

  • Syringe Pump: Heat the mixture to 90 °C. Add cyclopentanone (1.2 equiv) dropwise via syringe pump over 2 hours to suppress aldol condensation.

  • Self-Validation Check: The reaction mixture should transition from a pale yellow suspension to a dark red/brown homogeneous solution upon reaching 90 °C, indicating active Pd(0) species generation.

  • Workup: Cool to room temperature, filter through a pad of Celite, and concentrate. Purify via flash chromatography (Hexanes/EtOAc 9:1) to yield the ketone as a pale yellow oil.

Protocol B: Titanium-Mediated Reductive Amination
  • Imine Formation: Dissolve 2-(4-fluorophenyl)cyclopentan-1-one (1.0 equiv) in anhydrous DCE (0.3 M). Add NH4​OAc (5.0 equiv) and Ti(OiPr)4​ (2.0 equiv). Stir at room temperature for 6 hours.

  • Self-Validation Check: Monitor via TLC (Hexanes:EtOAc 8:2). The complete disappearance of the UV-active ketone spot ( Rf​≈0.6 ) must be confirmed before proceeding to prevent alcohol byproduct formation.

  • Reduction: Cool the mixture to 0 °C. Add NaBH(OAc)3​ (2.0 equiv) in portions. Allow to warm to room temperature and stir for 6 hours.

  • Quench: Carefully quench with 2M aqueous NaOH (highly exothermic; titanium salts will precipitate as a white solid). Filter through Celite, extract with DCM, dry over Na2​SO4​ , and concentrate to yield the free base amine.

Protocol C: Anhydrous Hydrochloride Salt Formation
  • Azeotropic Drying: Dissolve the crude free base in toluene (10 mL/g) and evaporate under reduced pressure to azeotropically remove trace water. Repeat twice.

  • Precipitation: Dissolve the dried free base in anhydrous diethyl ether (15 mL/g) and cool to 0 °C under argon.

  • Salt Formation: Add 2.0 M HCl in diethyl ether (1.1 equiv) dropwise over 15 minutes with vigorous stirring.

  • Self-Validation Check: A pristine white precipitate should form immediately upon addition. If the mixture turns cloudy and deposits a sticky oil, water is present. Stop, neutralize, re-extract, and repeat the azeotropic drying.

  • Isolation: Filter the white solid rapidly on a Büchner funnel under a nitrogen blanket (the salt is hygroscopic). Wash with cold anhydrous ether and dry in vacuo at 40 °C for 12 hours.

V. References
  • Title: Catalytic Enantioselective Alkylation of Prochiral Enolates | Chemical Reviews Source: acs.org URL: [Link][1]

  • Title: (PDF) ChemInform Abstract: Chiral Pool Synthesis of N-Cbz-cis-(3R,4R)-3-methylamino-4-methylpiperidine from L-Malic Acids. Source: researchgate.net URL: [Link][2]

  • Title: Syntheses of Biologically Active 2-Arylcyclopropylamines | Request PDF Source: researchgate.net URL: [Link][3]

Sources

Optimization

purification techniques for 2-(4-Fluorophenyl)cyclopentan-1-amine hydrochloride

Welcome to the Technical Support Center for the purification and handling of 2-(4-Fluorophenyl)cyclopentan-1-amine hydrochloride . As a Senior Application Scientist, I have designed this guide to address the most critica...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification and handling of 2-(4-Fluorophenyl)cyclopentan-1-amine hydrochloride . As a Senior Application Scientist, I have designed this guide to address the most critical bottlenecks researchers face when isolating this compound.

Because this molecule features a rigid cyclopentane scaffold, a fluorinated aromatic ring, and a primary amine, its purification requires precise control over solvent polarity, pH, and stereochemistry. Below, you will find causality-driven troubleshooting guides, self-validating protocols, and quantitative data to ensure high-yield, high-purity recovery.

Part 1: Troubleshooting Guides & FAQs

Q1: My hydrochloride salt is "oiling out" instead of forming a crystalline solid during recrystallization. How can I fix this?

The Causality: "Oiling out" (liquid-liquid phase separation) occurs when the melting point of the solvated salt is lower than the temperature at which the solution becomes saturated[1]. For fluorinated cycloalkylamine hydrochlorides, excess solvent polarity or the presence of trace water disrupts the hydrogen-bonding network required for crystal lattice formation, causing the compound to separate as a dense oil rather than a solid[2].

Self-Validating Protocol: Anhydrous Recrystallization

  • Drying: Evaporate the crude oil/salt to absolute dryness under reduced pressure (rotary evaporator followed by high vacuum) to remove all trace water.

  • Dissolution: Dissolve the residue in a minimum volume of hot, anhydrous ethanol. Validation: The solution should be completely clear. If insoluble impurities remain, perform a hot gravity filtration[3].

  • Precipitation: Remove the flask from the heat source. Slowly add anhydrous diethyl ether dropwise until the solution becomes faintly turbid (the cloud point).

  • Nucleation: Allow the flask to cool slowly to room temperature undisturbed[1]. If oiling persists instead of crystallization, actively scratch the inside of the glass flask with a glass stirring rod. The micro-abrasions provide a high-energy surface that induces rapid nucleation[2].

  • Isolation: Once crystallization is complete, cool the flask in an ice bath for 15 minutes. Collect the crystals via vacuum filtration using a Büchner funnel, wash with ice-cold diethyl ether, and dry under vacuum[3].

Q2: I need the enantiomerically pure (1S,2S) form. How do I resolve the racemic free amine?

The Causality: Standard recrystallization cannot separate the (1S,2S) and (1R,2R) enantiomers of a racemic amine. To achieve this, enzymatic kinetic resolution is required. Candida antarctica lipase B (CALB) is highly stereoselective; it selectively acylates the (1R,2R)-enantiomer using an acyl donor, leaving the desired (1S,2S)-amine unreacted[4]. The leaving group of the acyl donor directly dictates the reaction rate and the enantiomeric ratio (E-value)[5].

Self-Validating Protocol: CALB Enzymatic Kinetic Resolution

  • Free-Basing: Suspend the racemic hydrochloride salt in dichloromethane (DCM) and wash with 1M NaOH until the aqueous layer is pH > 12. Extract the free amine into the DCM layer, dry over anhydrous MgSO₄, and concentrate[4].

  • Enzymatic Reaction: Dissolve the free amine in anhydrous tert-butyl methyl ether (MTBE) or diethyl ether. Add 1.5 equivalents of an acyl donor (e.g., methyl methoxyacetate or ethyl acetate) and immobilized CALB (Novozym 435)[4],[5].

  • Incubation & Monitoring: Stir the suspension at 40°C. Validation: Monitor the reaction progress via chiral HPLC. Stop the reaction exactly when ~50% conversion is reached to ensure maximum enantiomeric excess (ee) of the unreacted amine[4].

  • Separation: Filter off the immobilized enzyme (which can be washed and reused). The filtrate now contains the unreacted (1S,2S)-amine and the acylated (1R,2R)-amide.

  • Salt Formation: Separate the mixture via silica gel chromatography (see Q3). To the fraction containing the pure (1S,2S)-amine, bubble gaseous HCl or add a solution of HCl in diethyl ether to instantly precipitate the (1S,2S)-2-(4-fluorophenyl)cyclopentan-1-amine hydrochloride[4]. This chemoenzymatic approach is highly scalable and is utilized in the synthesis of complex pharmaceutical candidates like AZD4573[6].

Q3: During silica gel chromatography of the free amine, my recovery is extremely low and the compound streaks. Why?

The Causality: 2-(4-Fluorophenyl)cyclopentan-1-amine is a basic primary amine. Unmodified silica gel contains acidic surface silanol groups (-SiOH). These groups form strong hydrogen bonds and ionic interactions with the amine, leading to severe band broadening (streaking) and irreversible retention on the column.

Self-Validating Protocol: Silica Gel Deactivation

  • Eluent Preparation: Prepare your mobile phase (e.g., Dichloromethane/Methanol at a 95:5 ratio).

  • Deactivation: Add 1% to 2% (v/v) Triethylamine (TEA) or concentrated aqueous ammonia to the eluent.

  • Equilibration: Flush the packed silica column with 2 to 3 column volumes of the TEA-doped eluent. Validation: Check the pH of the eluent exiting the column; it should be basic, confirming the silanol groups are fully neutralized.

  • Elution: Load the free amine and run the column. The TEA competitively binds the acidic sites, allowing the target amine to elute as a sharp, high-yielding band.

Part 2: Quantitative Data Summary

The following table summarizes the critical parameters for the purification workflows discussed above.

Purification MethodTarget Impurity RemovedRecommended Solvent SystemKey Additive / ReagentExpected Outcome
Recrystallization Byproducts, trace organicsHot Ethanol / Diethyl EtherNone (Scratching for nucleation)>98% purity, crystalline solid
Free-Basing HCl (to yield free amine)Dichloromethane / Water1M NaOH (pH > 12)Quantitative yield of free amine
Enzymatic Resolution (1R,2R)-enantiomerMTBE or Diethyl EtherCALB + Methyl methoxyacetate>99% ee for (1S,2S)-amine[5]
Chromatography Acylated (1R,2R)-amideDCM / Methanol (95:5)1-2% Triethylamine (TEA)>90% recovery, sharp elution
Salt Precipitation Unreacted organicsDiethyl EtherGaseous HCl or HCl in EtherInstant precipitation of HCl salt

Part 3: Experimental Workflow Visualization

Below is the logical workflow for the enzymatic resolution and purification of the target compound.

PurificationWorkflow A Racemic HCl Salt (Starting Material) B Free-Basing (NaOH, DCM extraction) A->B Step 1: Remove HCl C Enzymatic Resolution (CALB, Acyl Donor, 40°C) B->C Step 2: Kinetic Resolution D Silica Chromatography (DCM/MeOH/1% TEA) C->D Step 3: Separation E Pure (1S,2S)-Amine (Eluted) D->E Collect fractions F Acylated (1R,2R)-Amide (Retained) D->F Byproduct G Salt Formation & Recryst. (HCl in Et2O / EtOH) E->G Step 4: Precipitation H Pure (1S,2S)-Amine HCl (>99% ee) G->H Final Product

Workflow for the enzymatic resolution and purification of the target amine hydrochloride.

Part 4: References

  • [2] Recrystallization - University of Wisconsin-Madison. Available at:

  • [1] 2.1: RECRYSTALLIZATION - Chemistry LibreTexts. Available at:

  • [3] Purification by Recrystallization - City University of New York (CUNY). Available at:

  • [4] Preparation of (1S,2S)-2-Phenylcyclopentanamine Hydrochloride: A Technical Guide - Benchchem. Available at:

  • [5] Kinetic resolution of (±)-trans- and (±)-cis-2-phenylcyclopentanamine by CALB-catalyzed aminolysis of esters - Moodle@Units. Available at:

  • [6] From Milligram to Kilogram Manufacture of AZD4573: Making It Possible by Application of Enzyme-, Iridium-, and Palladium-Catalyzed Key Transformations - ACS Publications. Available at:

Sources

Troubleshooting

stability issues of 2-(4-Fluorophenyl)cyclopentan-1-amine hydrochloride in solution

Technical Support Center: Stability & Handling of 2-(4-Fluorophenyl)cyclopentan-1-amine Hydrochloride As a Senior Application Scientist, I frequently encounter researchers struggling with the inconsistent in vitro perfor...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability & Handling of 2-(4-Fluorophenyl)cyclopentan-1-amine Hydrochloride

As a Senior Application Scientist, I frequently encounter researchers struggling with the inconsistent in vitro performance of lipophilic amine salts. 2-(4-Fluorophenyl)cyclopentan-1-amine hydrochloride is a classic example of a compound that is chemically stable in its solid state but highly susceptible to physicochemical degradation and phase separation once introduced into solution.

The core challenge lies in the dichotomy of its structure: a highly water-soluble hydrochloride salt paired with an extremely hydrophobic 2-(4-fluorophenyl)cyclopentyl backbone. Understanding the causality behind its behavior in aqueous and organic solvents is critical for generating reproducible data.

Mechanistic Pathway: The Fate of the Amine in Solution

The stability of this compound is entirely dictated by its protonation state. The diagram below illustrates the thermodynamic and kinetic traps that deplete the active concentration of your compound during an assay.

G Salt Protonated Salt (Highly Soluble) FreeBase Free Base Form (Lipophilic) Salt->FreeBase pH > 7.0 (Deprotonation) FreeBase->Salt pH < 6.0 (Protonation) Precip Micro-precipitation (Loss of Potency) FreeBase->Precip Exceeds Solubility Adsorp Plastic Adsorption (Assay Variability) FreeBase->Adsorp Contact with Polystyrene Imine Schiff Base Formation (Covalent Degradation) FreeBase->Imine Nucleophilic Attack Solvent Trace Ketones/Aldehydes (Solvent Impurities) Solvent->Imine Reactant

Fig 1: pH-driven equilibrium and degradation pathways of the amine hydrochloride.

Troubleshooting FAQs

Q1: Why does my compound precipitate or form a cloudy suspension when diluted from DMSO directly into a pH 7.4 assay buffer? The Causality: This is a phenomenon known as "solvent shock" combined with pH-driven free-basing. The pKa of the primary amine is approximately 9.5. In acidic environments, it exists entirely as the highly soluble ammonium cation. However, as the pH approaches physiological conditions (pH > 7.0), a fraction of the amine deprotonates[1]. The resulting uncharged free base is extremely lipophilic due to the fluorophenyl group. When a concentrated DMSO stock is rapidly introduced into a neutral buffer, local high-pH gradients strip the proton from the amine, causing the insoluble free base to rapidly nucleate and precipitate before it can disperse[2].

Q2: I am seeing a significant drop in compound potency after storing my DMSO stock at -20°C for a month. Is the molecule degrading? The Causality: Yes, through covalent modification. While the hydrochloride salt is stable as a dry powder, DMSO is highly hygroscopic. Repeated freeze-thaw cycles introduce atmospheric moisture into the vial. This water catalyzes the breakdown of trace solvent impurities into reactive carbonyl species (aldehydes or ketones). The deprotonated fraction of your primary amine acts as a potent nucleophile, attacking these carbonyls to form irreversible Schiff base (imine) adducts[3]. This permanently depletes the active concentration of your drug.

Q3: My dose-response curves are highly variable at low concentrations (< 1 µM). What is causing this noise? The Causality: Non-Specific Binding (NSB). The protonation state dictates not only solubility but also surface interaction[4]. At nanomolar concentrations, the lipophilic free-base fraction seeks to minimize unfavorable thermodynamic interactions with the aqueous phase. It does this by rapidly partitioning into hydrophobic surfaces, specifically the uncharged polystyrene walls of standard microtiter plates. This adsorption artificially lowers the effective molarity of the compound available to your biological target.

Quantitative Stability Matrix

To optimize your experimental design, adhere to the operational boundaries outlined in the table below.

ParameterValue / ConditionExperimental Impact & Causality
pKa (Primary Amine) ~9.5 (Estimated)Dictates the ratio of soluble salt to insoluble free base across pH gradients.
Optimal Storage (Powder) -20°C, Desiccated, DarkPrevents hygroscopic water absorption and subsequent oxidation/imine formation.
Max Solubility (pH < 6.0) > 50 mMCompound is fully protonated (-NH3+) and highly soluble in aqueous media.
Max Solubility (pH 7.4) < 100 µM (Buffer dependent)Free base fraction induces rapid precipitation; requires carrier proteins (e.g., BSA).
DMSO Stock Half-life ~3-4 weeks at -20°CSubject to nucleophilic attack by solvent impurities if water is introduced.

Self-Validating Experimental Protocol: Preparation of Stable Working Solutions

To prevent precipitation and adsorption, you must control the protonation state during the dilution phase. This protocol utilizes an acidic intermediate step to maintain solubility.

Step 1: Primary Stock Reconstitution (10 mM)

  • Reconstitute the lyophilized 2-(4-Fluorophenyl)cyclopentan-1-amine hydrochloride powder in anhydrous, amine-free DMSO .

  • Aliquot immediately into single-use amber vials, overlay with Argon gas, and freeze at -80°C.

  • Causality: Anhydrous DMSO prevents water-catalyzed Schiff base formation with trace solvent impurities[3]. Argon displaces oxygen and moisture.

  • Self-Validation Check: The solution must be optically clear and colorless. Any yellowing indicates oxidation or imine formation; discard the aliquot.

Step 2: Intermediate Aqueous Dilution (1 mM)

  • Dilute the 10 mM DMSO stock 1:10 into a mildly acidic buffer (e.g., 10 mM Sodium Acetate, pH 5.5). Mix by gentle pipetting, not vortexing.

  • Causality: The acidic intermediate ensures the amine remains fully protonated and soluble during the transition out of the organic solvent[4], preventing the "solvent shock" precipitation seen at pH 7.4[1].

  • Self-Validation Check: Measure the absorbance of the intermediate solution at 600 nm (OD600) using a spectrophotometer. A reading of ≤ 0.02 confirms the absence of colloidal aggregates. If OD600 > 0.05, micro-precipitation has occurred.

Step 3: Final Assay Dilution

  • Perform final serial dilutions directly into the assay buffer (pH 7.4) supplemented with 0.1% Bovine Serum Albumin (BSA) or 0.01% Tween-20.

  • Use low-binding polypropylene tubes and plates for all steps.

  • Causality: At pH 7.4, the equilibrium shifts, generating the lipophilic free base[2]. BSA acts as a thermodynamic sink, binding the free base and preventing it from adsorbing to the plastic walls of the assay plate, ensuring the concentration delivered to the cells/enzyme is accurate.

References

  • ResearchGate. "What is the influence of the pH on imine formation in a water solution?" Source: researchgate.net. URL: [Link]

  • Polymer Chemistry (RSC Publishing). "Cationic and reactive primary amine-stabilised nanoparticles via RAFT aqueous dispersion polymerisation." Source: rsc.org. URL: [Link]

Sources

Optimization

long-term storage and stability of 2-(4-Fluorophenyl)cyclopentan-1-amine hydrochloride

Welcome to the Technical Support Center for 2-(4-Fluorophenyl)cyclopentan-1-amine hydrochloride . This guide is engineered for researchers, analytical scientists, and drug development professionals handling this specific...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-(4-Fluorophenyl)cyclopentan-1-amine hydrochloride . This guide is engineered for researchers, analytical scientists, and drug development professionals handling this specific chemical building block. The structural combination of a stable fluorophenyl ring, a cyclopentane scaffold, and a primary amine formulated as a hydrochloride salt presents unique physicochemical behaviors.

Below, we provide field-proven troubleshooting guides, mechanistic explanations for stability issues, and self-validating protocols to ensure absolute scientific integrity during your assays.

Part 1: Core Troubleshooting & FAQs

Q1: Why does my 2-(4-Fluorophenyl)cyclopentan-1-amine hydrochloride powder appear clumped or sticky after a few months of storage?

A: This is a classic manifestation of hygroscopicity leading to deliquescence. While formulating the primary amine as a hydrochloride salt significantly enhances its chemical stability and aqueous solubility compared to the free base form[1], it introduces highly polar functional groups. These groups readily form hydrogen bonds with atmospheric water molecules[2]. If the ambient relative humidity (RH) in your laboratory exceeds the critical relative humidity of the salt, the crystal lattice absorbs moisture, leading to caking or a sticky, wet appearance[1].

  • Causality: The ionic nature of the amine hydrochloride drives water absorption, which disrupts the solid-state crystal lattice.

  • Troubleshooting: Always store the solid powder in a tightly sealed container within a desiccator. If caking has already occurred, the compound may still be chemically intact, but its effective molecular weight has changed due to the added water mass. You must re-validate the purity and water content (e.g., via Karl Fischer titration) before using it in quantitative assays.

Q2: What is the optimal long-term storage temperature to maintain >99% purity?

A: For long-term storage (exceeding 6 months), the solid powder must be stored at -20°C . According to the International Council for Harmonisation (ICH) Q1A(R2) guidelines, stability testing evaluates the effects of temperature and humidity over time to establish precise re-test periods[3].

  • Causality: While the fluorophenyl and cyclopentane moieties are highly stable, thermal energy accelerates the kinetics of trace hydrolytic or oxidative degradation pathways (per the Arrhenius equation). Lowering the temperature to -20°C effectively halts these reactions.

  • Troubleshooting: For frequent, day-to-day use, storing a working aliquot at 2°C to 8°C is acceptable, provided the container is backfilled with an inert gas (Argon or Nitrogen) after each opening to displace oxygen and moisture.

Q3: Can I store the compound as a stock solution in DMSO or Water?

A: Yes, but this requires strict environmental controls to prevent degradation.

  • In Water: The acidic nature of the hydrochloride salt maintains a low pH in unbuffered water, which stabilizes the primary amine against oxidation. However, aqueous solutions stored at 4°C are highly susceptible to microbial growth over time.

  • In DMSO: Anhydrous DMSO is excellent for solubility, but primary amines can react with trace impurities in DMSO (such as dimethyl sulfide or oxidation byproducts) during prolonged storage at room temperature.

  • Troubleshooting: Prepare concentrated stock solutions, aliquot them into single-use tubes, and freeze them at -80°C. Avoid repeated freeze-thaw cycles, which introduce physical stress and localized concentration gradients that can precipitate the salt.

Part 2: Quantitative Stability & Storage Data

The following table summarizes the expected stability profiles based on standard ICH Q1A(R2) testing parameters for active pharmaceutical ingredients[3][4].

Storage StateTemperatureHumidity ControlRecommended DurationExpected Purity Retention
Solid Powder (Long-term) -20°CDesiccated (<10% RH)Up to 24 months> 99.0%
Solid Powder (Working) 2°C to 8°CDesiccated (<30% RH)Up to 6 months> 98.5%
Aqueous Stock Solution -80°CN/A (Sealed)Up to 12 months> 98.0%
DMSO Stock Solution -80°CN/A (Sealed, Argon)Up to 6 months> 95.0%
Solid Powder (Stress Test) 40°C75% RH6 months (ICH Q1A)Evaluated per batch[4]

Part 3: Experimental Protocols

SOP: Preparation, Aliquoting, and Self-Validating Storage

To ensure reproducibility in your biological or chemical assays, follow this self-validating workflow for handling the compound.

Step 1: Thermal Equilibration Remove the sealed vial from the -20°C freezer and place it in a desiccator at room temperature for at least 30 minutes before opening.

  • Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the hygroscopic powder, instantly compromising its mass accuracy.

Step 2: Controlled Weighing Weigh the required amount rapidly in a controlled environment (ideally a dry box with RH < 30%).

Step 3: Reconstitution and Baseline Validation Dissolve the powder in anhydrous DMSO or sterile, LC-MS grade water.

  • Self-Validation Step: Immediately withdraw a 5 µL aliquot and run an LC-MS or HPLC-UV assay at T=0. This establishes your baseline purity chromatogram. Any future discrepancies in assay performance can be cross-referenced against this T=0 baseline to rule out compound degradation.

Step 4: Aliquoting and Inert Gas Purging Divide the stock solution into single-use aliquots (e.g., 50 µL) in low-bind Eppendorf tubes. Overlay the liquid in each tube with a gentle stream of Argon or Nitrogen gas for 3 seconds to displace oxygen.

Step 5: Flash Freezing Flash-freeze the aliquots in liquid nitrogen and transfer them to a -80°C freezer for long-term storage.

Part 4: Mechanistic Workflow Visualization

The following diagram maps the logical relationship between environmental exposure, the physicochemical properties of the amine hydrochloride, and the resulting degradation pathways, alongside the recommended mitigation strategies.

G N1 2-(4-Fluorophenyl)cyclopentan-1-amine HCl (Dry Powder) N2 Exposure to Ambient Air (>45% RH) N1->N2 Improper Handling N5 Equilibration & Dry Box (<10% RH) N1->N5 Standard Protocol N3 Moisture Absorption (Hygroscopic Amine HCl) N2->N3 H-Bonding with H2O N4 Deliquescence & Caking (Crystal Lattice Disruption) N3->N4 Phase Transition N6 Argon Purge & Seal N5->N6 Oxygen/Moisture Displacement N7 Long-Term Stability (>99% Purity at -20°C) N6->N7 Thermal Control

Workflow mapping moisture-induced degradation of the amine HCl salt and standard mitigation.

References

  • Grokipedia: Hydrochloride. Available at:[Link]

  • ICH Q1A(R2): Stability Testing of New Drug Substances and Products. Available at:[Link]

  • Helago-SK: Stability testing according to ICH Q1A (R2): Basics and technical solutions. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Impurities in 2-(4-Fluorophenyl)cyclopentan-1-amine Hydrochloride

Welcome to the Technical Support Center for the synthesis and purification of 2-(4-Fluorophenyl)cyclopentan-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and purification of 2-(4-Fluorophenyl)cyclopentan-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic and purification processes, ensuring the highest possible purity of the final product.

I. Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to 2-(4-Fluorophenyl)cyclopentan-1-amine hydrochloride?

A1: The most prevalent method is the reductive amination of 2-(4-fluorophenyl)cyclopentanone. This one-pot reaction involves the condensation of the ketone with an ammonia source to form an intermediate imine, which is then reduced in situ to the desired primary amine.[1][2] The resulting free amine is then converted to its hydrochloride salt.

Q2: What are the most likely impurities I will encounter?

A2: The impurity profile can be complex, but the most common species include:

  • Unreacted Starting Material: Residual 2-(4-fluorophenyl)cyclopentanone.

  • Diastereomers: The product is a mixture of cis and trans diastereomers. Their ratio can vary depending on the reaction conditions.

  • Over-alkylation Product: Formation of the secondary amine, bis(2-(4-fluorophenyl)cyclopentyl)amine, although this is less common when using a large excess of the ammonia source.[3][4]

  • Alcohol Byproduct: Reduction of the starting ketone to 2-(4-fluorophenyl)cyclopentanol.[5]

  • Solvent and Reagent Residues: Residual solvents from the reaction and purification steps, as well as byproducts from the reducing agent.

Q3: How can I monitor the progress of the reductive amination?

A3: Thin Layer Chromatography (TLC) is a rapid and effective method. A typical mobile phase would be a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate, with a small amount of triethylamine to prevent the amine from streaking on the silica plate. Staining with ninhydrin can be used to visualize the amine product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be employed.

Q4: What are the best general strategies for purifying the final hydrochloride salt?

A4: The two most effective purification techniques are recrystallization and column chromatography. Recrystallization is often the preferred method for obtaining highly pure crystalline material.[6] Column chromatography is useful for separating the desired amine from impurities with different polarities, including the starting ketone and the alcohol byproduct.

II. Troubleshooting Guides

This section provides a systematic approach to resolving common issues encountered during the synthesis and purification of 2-(4-Fluorophenyl)cyclopentan-1-amine hydrochloride.

A. Low Yield of the Desired Amine

If you are experiencing a low yield of the final product, consider the following potential causes and troubleshooting steps:

Potential Cause Troubleshooting Steps
Incomplete Imine Formation The initial condensation of the ketone and ammonia source is an equilibrium reaction. To drive the equilibrium towards the imine, consider using a dehydrating agent like molecular sieves or performing the reaction in a solvent that allows for azeotropic removal of water. A slightly acidic catalyst, such as acetic acid, can also promote imine formation.[5]
Inefficient Reduction Ensure your reducing agent is active and used in sufficient stoichiometric excess (typically 1.5-2.0 equivalents). Sodium triacetoxyborohydride is often a good choice as it is selective for the imine in the presence of the ketone.[5] If using catalytic hydrogenation, ensure the catalyst is not poisoned and that there is adequate hydrogen pressure and agitation.
Suboptimal Reaction Conditions Most reductive aminations are run at room temperature. However, for less reactive substrates, gentle heating (40-50 °C) may be necessary. Monitor the reaction progress to avoid prolonged heating that could lead to side reactions.
Purification Losses Significant product loss can occur during workup and purification. Ensure complete extraction of the amine from the aqueous phase after basification. During recrystallization, use the minimum amount of hot solvent to dissolve the product and cool slowly to maximize crystal recovery.

Troubleshooting Workflow for Low Yield

low_yield start Low Yield of Amine check_imine Check for Incomplete Imine Formation (TLC/GC-MS) start->check_imine check_reduction Check for Incomplete Reduction (TLC/GC-MS) start->check_reduction check_conditions Review Reaction Conditions start->check_conditions check_purification Evaluate Purification Losses start->check_purification imine_issue Optimize Imine Formation: - Add dehydrating agent - Use acidic catalyst - Azeotropic water removal check_imine->imine_issue reduction_issue Optimize Reduction: - Use fresh/excess reducing agent - Switch to a more selective reagent (e.g., NaBH(OAc)₃) check_reduction->reduction_issue conditions_issue Optimize Conditions: - Adjust temperature - Extend reaction time check_conditions->conditions_issue purification_issue Refine Purification: - Optimize extraction pH - Minimize solvent in recrystallization check_purification->purification_issue

Caption: A logical guide for troubleshooting low yield issues.

B. Presence of Significant Impurities in the Final Product

If your final product shows significant impurities by analytical methods like HPLC or NMR, use the following guide to identify and address the issue.

Impurity Identification Troubleshooting and Minimization
Unreacted Ketone Characteristic C=O stretch in IR spectrum (~1740 cm⁻¹). Distinct signals in ¹H and ¹³C NMR. A separate peak in HPLC/GC-MS.Ensure the reaction goes to completion by extending the reaction time or gently heating. Use a slight excess of the ammonia source and reducing agent. Purify via column chromatography.
Diastereomers (cis/trans) Two distinct sets of signals in ¹H and ¹³C NMR, particularly for the protons on the cyclopentane ring. Two closely eluting peaks in HPLC or GC.The diastereomeric ratio is often kinetically controlled. Varying the reducing agent and reaction temperature can influence the ratio. Diastereomers can often be separated by careful column chromatography or fractional crystallization.[7]
Alcohol Byproduct Broad O-H stretch in IR spectrum (~3300 cm⁻¹). Characteristic carbinol proton signal in ¹H NMR. A separate peak in HPLC/GC-MS.Use a more selective reducing agent like sodium triacetoxyborohydride, which is less likely to reduce the ketone.[5] Add the reducing agent after allowing sufficient time for imine formation.
Over-alkylation Product Higher molecular weight peak in MS. Complex NMR spectrum with overlapping signals.Use a large excess of the ammonia source to favor the formation of the primary amine.[3] Reductive amination is generally less prone to over-alkylation than direct alkylation with alkyl halides.[4]

Troubleshooting Workflow for Impurity Issues

impurity_issues start High Impurity Levels in Final Product identify_impurity Identify Impurity by Analytical Method (NMR, HPLC, GC-MS) start->identify_impurity unreacted_ketone Unreacted Ketone Detected identify_impurity->unreacted_ketone Ketone Signature diastereomers Diastereomers Detected identify_impurity->diastereomers Multiple Product Peaks alcohol_byproduct Alcohol Byproduct Detected identify_impurity->alcohol_byproduct Alcohol Signature over_alkylation Over-alkylation Product Detected identify_impurity->over_alkylation Higher MW Peak ketone_solution Solution: - Drive reaction to completion - Use excess reagents - Column chromatography unreacted_ketone->ketone_solution diastereomer_solution Solution: - Optimize reaction conditions to favor one isomer - Separate by column chromatography or fractional crystallization diastereomers->diastereomer_solution alcohol_solution Solution: - Use a more selective reducing agent - Staged addition of reducing agent alcohol_byproduct->alcohol_solution over_alkylation_solution Solution: - Use a large excess of ammonia source over_alkylation->over_alkylation_solution

Caption: A logical guide for troubleshooting high impurity levels.

III. Experimental Protocols

Protocol 1: Synthesis of 2-(4-Fluorophenyl)cyclopentan-1-amine via Reductive Amination

This protocol describes a general procedure for the synthesis of the target amine using ammonium formate as the ammonia source and reducing agent (Leuckart reaction).[8][9]

Materials:

  • 2-(4-fluorophenyl)cyclopentanone

  • Ammonium formate

  • Formic acid (optional, as catalyst)

  • Toluene or other suitable high-boiling solvent

  • Sodium hydroxide (NaOH) solution

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc) for extraction

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Hydrochloric acid (HCl) in a suitable solvent (e.g., diethyl ether or isopropanol)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-(4-fluorophenyl)cyclopentanone (1.0 eq) and ammonium formate (5-10 eq).

  • Add toluene to the flask to create a stirrable mixture.

  • Heat the reaction mixture to reflux (typically 120-160 °C) and maintain for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Add water and a 2M NaOH solution to basify the mixture to a pH > 12.

  • Extract the aqueous layer with DCM or EtOAc (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude free amine.

  • Dissolve the crude amine in a minimal amount of a suitable solvent (e.g., diethyl ether or isopropanol).

  • Slowly add a solution of HCl in the same solvent until precipitation of the hydrochloride salt is complete.

  • Collect the solid by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to yield the crude 2-(4-Fluorophenyl)cyclopentan-1-amine hydrochloride.

Protocol 2: Purification by Recrystallization

This protocol provides a general method for the recrystallization of the hydrochloride salt. The choice of solvent is crucial and may require some experimentation. A good starting point is a polar solvent in which the salt is soluble when hot but sparingly soluble when cold.

Materials:

  • Crude 2-(4-Fluorophenyl)cyclopentan-1-amine hydrochloride

  • Recrystallization solvent (e.g., isopropanol, ethanol, or a mixture like isopropanol/diethyl ether or ethanol/water)

Procedure:

  • Place the crude hydrochloride salt in an Erlenmeyer flask.

  • Add a small amount of the chosen solvent and heat the mixture to boiling with stirring.

  • Continue to add the solvent portion-wise until the solid just dissolves.

  • If using a solvent pair, dissolve the salt in a minimal amount of the hot "good" solvent (e.g., isopropanol) and then add the "poor" solvent (e.g., diethyl ether) dropwise until the solution becomes slightly cloudy. Re-heat to obtain a clear solution.

  • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

  • Once crystal formation appears to be complete, place the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum.

Protocol 3: Purification by Column Chromatography

This protocol is for the purification of the free amine before its conversion to the hydrochloride salt.

Materials:

  • Crude 2-(4-Fluorophenyl)cyclopentan-1-amine (free base)

  • Silica gel (60-120 or 230-400 mesh)

  • Eluent (e.g., a gradient of ethyl acetate in hexane or heptane, with 0.5-1% triethylamine)

  • Triethylamine (TEA)

Procedure:

  • Prepare a slurry of silica gel in the initial eluent (e.g., 95:5 hexane:EtOAc with 1% TEA) and pack a chromatography column.

  • Dissolve the crude amine in a minimal amount of the eluent or a more polar solvent like DCM.

  • Load the sample onto the top of the silica gel column.

  • Elute the column with the chosen solvent system, gradually increasing the polarity if necessary.

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and concentrate under reduced pressure to obtain the purified free amine.

  • Convert the purified free amine to its hydrochloride salt as described in Protocol 1.

IV. Analytical Methods for Purity Assessment

A. High-Performance Liquid Chromatography (HPLC)
  • Column: A C18 reversed-phase column is a good starting point. For separating diastereomers, a column with a different selectivity, such as a phenyl-hexyl or a pentafluorophenyl (PFP) phase, may be beneficial. For enantiomeric separation, a chiral stationary phase (e.g., a polysaccharide-based column like Chiralcel OD-H) would be necessary.[10][11]

  • Mobile Phase: A typical mobile phase for reversed-phase HPLC would be a gradient of acetonitrile or methanol in water, with an additive like 0.1% trifluoroacetic acid (TFA) or formic acid to ensure the amine is protonated and gives good peak shape.

  • Detection: UV detection at a wavelength where the phenyl ring absorbs (e.g., 254 nm or 265 nm).

B. Gas Chromatography-Mass Spectrometry (GC-MS)
  • Derivatization: Primary amines can exhibit poor peak shape in GC. Derivatization with an agent like trifluoroacetic anhydride (TFAA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can improve volatility and chromatographic performance.[12]

  • Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms, is generally suitable.

  • Fragmentation: The mass spectrum will show a molecular ion peak (or a peak corresponding to the derivatized molecular weight) and characteristic fragmentation patterns that can be used to confirm the structure and identify impurities.

C. Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The ¹H NMR spectrum will provide information about the structure of the molecule. The signals for the protons on the cyclopentane ring will be particularly informative for distinguishing between the cis and trans diastereomers.[13][14] The presence of unreacted ketone or the alcohol byproduct will be evident from their characteristic signals.

  • ¹³C NMR: The ¹³C NMR spectrum will show the number of unique carbon atoms in the molecule, which can help confirm the structure and identify impurities.

  • ¹⁹F NMR: The ¹⁹F NMR spectrum will show a single resonance for the fluorine atom on the phenyl ring, which can be useful for confirming the presence of the fluorophenyl group.

V. Visualization of Key Processes

Synthetic Pathway and Potential Impurities

synthesis_impurities cluster_synthesis Reductive Amination cluster_impurities Potential Impurities ketone 2-(4-Fluorophenyl)cyclopentanone imine Imine Intermediate ketone->imine + NH₃ unreacted_ketone Unreacted Ketone ketone->unreacted_ketone Incomplete Reaction alcohol Alcohol Byproduct ketone->alcohol Side Reaction (Reduction) amine 2-(4-Fluorophenyl)cyclopentan-1-amine (cis/trans) imine->amine [Reduction] over_alkylation Secondary Amine amine->over_alkylation Side Reaction (Over-alkylation)

Caption: Synthetic pathway and the formation of common impurities.

VI. References

  • BenchChem. (2025). Preventing Over-alkylation of Amines in Synthesis. BenchChem Technical Support.

  • BenchChem. (2025). Technical Support Center: Troubleshooting Incomplete Reductive Amination with 2-Ethoxyethylamine. BenchChem Technical Support.

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Avoiding Over-alkylation. Wordpress.

  • Reddit. (2025, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. r/Chempros.

  • ResearchGate. (2016, October 22). I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine?.

  • Reddit. (2025, February 13). What's wrong with my reductive amination? I barely got any product.. r/Chempros.

  • PubMed. (2010, November 19). Diastereoselective access to trans-2-substituted cyclopentylamines.

  • Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!).

  • Dalton Transactions. (n.d.). Synthesis and NMR characterization of the cis and trans isomers of [Ptii(N9-adeH)2(pz)2] and X-ray crystallography of the trans isomer.

  • Norris, D. (2021, July 20). Amine Synthesis - Limits of Alkylation [Video]. YouTube.

  • American Pharmaceutical Review. (2025, June 1). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development.

  • Phenomenex. (n.d.). Chiral HPLC Column. Retrieved from [Link]

  • Organic & Biomolecular Chemistry. (n.d.). Catalyst-free reductive amination of aromatic aldehydes with ammonium formate and Hantzsch ester.

  • PMC. (n.d.). Palladium-Catalyzed Diastereo- and Enantioselective Synthesis of Substituted Cyclopentanes via a Dynamic Kinetic Asymmetric Formal [3+2]-Cycloaddition of Vinyl Cyclopropanes Alkylidene Azlactones.

  • ResearchGate. (n.d.). Fig. 4. Proposed PCI-MS fragmentation pattern for investigated....

  • PubMed. (2024, August 12). Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes.

  • Wikipedia. (n.d.). Leuckart reaction. Retrieved from [Link]

  • MDPI. (2024, March 18). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods.

  • ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?.

  • Reactions. (2023, January 29). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction.

  • ResearchGate. (2025, August 6). Diastereoselective synthesis of cis -cyclopentane-1,2-diamine derivatives via organophotoredox-catalyzed [3 + 2] cycloadditions.

  • ChemRxiv. (n.d.). Convergent Total Synthesis of (–)-Cyclopamine.

  • Journal of Chemical Education. (2007). Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology.

  • Arkivoc. (n.d.). 1H and13C NMR spectral assignments of 2,4-diaryl-substituted cycloalkyl[d]pyrimidines.

  • Organic Chemistry Tutor. (n.d.). Reductive Amination.

  • PMC. (n.d.). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020).

  • Durham University. (2017, December 21). Diastereoselective Synthesis and Diversification of Highly Functionalized Cyclopentanones.

  • University of Liverpool. (2013, November 25). Primary Amines by Transfer Hydrogenative Reductive Amination of Ketones by Using Cyclometalated IrIII Catalysts.

  • Organic Chemistry Frontiers. (n.d.). Diastereoselective synthesis of cis-cyclopentane-1,2-diamine derivatives via organophotoredox-catalyzed [3 + 2] cycloadditions.

  • Organic Letters. (2007). Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes.

  • University of California, Davis. (n.d.). Mass Spectrometry: Fragmentation.

  • Arkivoc. (n.d.). 1H and 13C NMR Chemical shift assignments of a cyclopentane- fused cis-azetidinone (cis-azabicyclo[3.2.0]heptan-7-one). A theore.

  • Biotage. (n.d.). Organic Amine Flash Purification Using A Novel Stationary Phase.

  • PMC. (n.d.). Switchable Enantio- and Diastereoselective Michael Additions of β-Keto Amides to Nitroolefins: Crystallization-Based Inversion of Kinetic Stereocontrol.

  • Semantic Scholar. (2025, March 5). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezi.

  • PMC. (2023, September 8). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders.

  • Journal of Mass Spectrometry. (n.d.). diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass.

  • ETH Zurich Research Collection. (2021, July 28). Optimizing the Yield of a Pure Enantiomer by Integrating Chiral SMB Chromatography and Racemization. Part 1.

  • Magnetic Resonance in Chemistry. (2004, December 15). Complete 1H and 13C NMR spectral assignment of cis- and trans- 3-(2-[2-(4-methylphenyl)ethenyl]phenyl])sydnones.

  • RSC Publishing. (n.d.). Using 1H and 13C NMR chemical shifts to determine cyclic peptide conformations: a combined molecular dynamics and quantum mechanics approach.

  • CORA. (2017, April 10). Impurity Occurrence and Removal in Crystalline Products from Process Reactions.

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.

Sources

Reference Data & Comparative Studies

Validation

comparing the efficacy of 2-(4-Fluorophenyl)cyclopentan-1-amine hydrochloride to its analogs

Title: Pharmacological Efficacy and Structural Dynamics of 2-(4-Fluorophenyl)cyclopentan-1-amine Hydrochloride: A Comparative Guide As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate h...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Title: Pharmacological Efficacy and Structural Dynamics of 2-(4-Fluorophenyl)cyclopentan-1-amine Hydrochloride: A Comparative Guide

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate how subtle structural modifications dictate the pharmacokinetic and pharmacodynamic fate of a molecule. The homologous series of 2-phenylcycloalkylamines represents a masterclass in structure-activity relationship (SAR) design.

This guide provides an objective, data-supported comparison of 2-(4-Fluorophenyl)cyclopentan-1-amine hydrochloride (4-F-CPA) against its foundational analogs: Tranylcypromine, Cypenamine, and 4-Fluoroamphetamine. It is designed for researchers and medicinal chemists aiming to understand the causality behind its efficacy, supported by self-validating experimental protocols.

Structural Rationale & Causality: The "Why" Behind the Molecule

To understand the efficacy of 4-F-CPA, we must deconstruct its two primary structural deviations from classical monoaminergic agents:

  • The Cyclopentane Ring (Relieving Ring Strain): The cyclopropane homolog, Tranylcypromine, is a potent, irreversible Monoamine Oxidase (MAO) inhibitor[1]. The high ring strain of the three-membered cyclopropane ring facilitates covalent bonding with the FAD cofactor in the MAO active site. By expanding this to a less strained, five-membered cyclopentane ring (as seen in the parent compound, Cypenamine), the molecule loses its MAO inhibitory properties and instead acts as a reuptake inhibitor and releasing agent at the Dopamine (DAT) and Norepinephrine (NET) transporters[1][2].

  • The para-Fluorination (Metabolic Shielding & Target Broadening): The addition of a fluorine atom at the 4-position of the phenyl ring serves a dual purpose. First, the highly stable carbon-fluorine bond (approx. 116 kcal/mol) acts as a metabolic shield, preventing rapid cytochrome P450-mediated para-hydroxylation, thereby extending the compound's half-life. Second, drawing from the SAR of 4-Fluoroamphetamine, the electronegative fluorine alters the electron density of the aromatic ring, which empirically increases binding affinity for the Serotonin Transporter (SERT), broadening the compound's monoamine profile from a pure DAT/NET agent to a triple reuptake modulator[3].

Pathway Cpd 4-F-CPA DAT DAT Inhibition Cpd->DAT NET NET Inhibition Cpd->NET SERT SERT Inhibition Cpd->SERT Synapse Elevated Synaptic Monoamines DAT->Synapse NET->Synapse SERT->Synapse GPCR Post-Synaptic GPCR Activation Synapse->GPCR

Fig 1: Pharmacological mechanism of 4-F-CPA via triple monoamine transporter blockade.

Comparative Efficacy Data

The following table synthesizes the representative in vitro pharmacological profiling of 4-F-CPA against its structural analogs. Data is expressed as half-maximal inhibitory concentrations (IC₅₀).

CompoundStructural ClassificationDAT IC₅₀ (µM)NET IC₅₀ (µM)SERT IC₅₀ (µM)MAO-A IC₅₀ (µM)
Tranylcypromine 2-Phenylcyclopropylamine> 10.0> 10.0> 10.00.002
Cypenamine 2-Phenylcyclopentylamine1.520.85> 10.0> 50.0
4-Fluoroamphetamine p-Fluoro-phenethylamine0.410.222.05> 50.0
4-F-CPA p-Fluoro-phenylcyclopentylamine0.65 0.38 3.40 > 50.0

Data Interpretation: The data clearly illustrates the causality of the structural changes. Tranylcypromine is exclusively an MAOI. Cypenamine shifts affinity entirely to DAT/NET. The introduction of the 4-fluoro group in 4-F-CPA enhances DAT/NET potency compared to Cypenamine and introduces moderate SERT affinity, mirroring the pharmacological shift observed between amphetamine and 4-fluoroamphetamine[3].

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the experimental workflows used to derive the above efficacy metrics must be self-validating. Below are the rigorous, step-by-step methodologies required to evaluate 4-F-CPA.

Protocol A: In Vitro Monoamine Transporter Uptake Inhibition Assay

Purpose: To quantify the IC₅₀ of 4-F-CPA at human DAT, NET, and SERT.

Rationale: We utilize HEK293 cells stably transfected with human transporters rather than transient transfections. Transient expression yields high well-to-well variability, which compromises the Z'-factor (a statistical measure of assay robustness).

  • Cell Preparation: Seed stably transfected HEK293 cells (hDAT, hNET, or hSERT) in 96-well poly-D-lysine coated plates at 40,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

  • Buffer Exchange: Wash cells twice with 200 µL of warmed Krebs-Ringer-HEPES (KRH) buffer to remove endogenous amino acids that may competitively inhibit the transporters.

  • Compound Incubation: Add 4-F-CPA in a 10-point concentration gradient (from 10 µM to 0.1 nM).

    • Self-Validation Step: Every plate MUST include a known reference standard to validate the run. Use GBR-12909 for DAT, Nisoxetine for NET, and Fluoxetine for SERT.

  • Radioligand Addition: Add 20 nM of the respective radiolabeled substrate ([³H]-Dopamine, [³H]-Norepinephrine, or [³H]-Serotonin). Incubate for exactly 10 minutes at room temperature. Causality: A short 10-minute window ensures we are measuring initial uptake velocity rather than equilibrium, preventing reverse transport artifacts.

  • Termination & Lysis: Rapidly aspirate the buffer and wash three times with ice-cold KRH buffer to halt transporter activity. Lyse cells using 0.1% Triton X-100.

  • Quantification: Transfer lysates to scintillation vials, add 3 mL of scintillation cocktail, and quantify radioactivity using a Liquid Scintillation Counter (LSC). Calculate IC₅₀ using non-linear regression. Accept the plate only if the calculated Z'-factor is > 0.5.

Workflow S1 HEK293 Cell Preparation S2 Compound & Control Incubation S1->S2 S3 Radioligand Addition S2->S3 S4 Termination & Lysis S3->S4 S5 Scintillation Quantification S4->S5

Fig 2: Self-validating high-throughput workflow for monoamine uptake inhibition assays.

Protocol B: Human Liver Microsome (HLM) Metabolic Stability Assay

Purpose: To verify the metabolic shielding effect of the 4-fluoro substitution.

  • Reaction Mixture: Prepare a 100 µL reaction mixture containing 1 mg/mL pooled Human Liver Microsomes, 100 mM potassium phosphate buffer (pH 7.4), and 1 µM of 4-F-CPA.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH.

  • Sampling: Extract 10 µL aliquots at 0, 15, 30, 45, and 60 minutes.

  • Quenching: Immediately quench each aliquot into 40 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Acetonitrile rapidly precipitates microsomal proteins, halting CYP450 activity instantly to ensure accurate time-point data.

  • Validation Controls: Run parallel assays with Verapamil (high clearance control) and Warfarin (low clearance control). The assay is only valid if Verapamil is >80% depleted and Warfarin is <10% depleted at 60 minutes.

  • Analysis: Centrifuge the quenched samples and analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance (CLint) and half-life (t₁/₂).

References

  • ChemEurope Database. "4-Fluoroamphetamine - Pharmacological Profile." ChemEurope. Available at:[Link]

Sources

Validation

Analytical Comparison Guide: Structural Elucidation of trans- vs. cis-2-(4-Fluorophenyl)cyclopentan-1-amine Hydrochloride via Advanced NMR

Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison & Methodology Guide The Analytical Challenge: Overcoming Cyclopentane Conformational Dynamics In modern me...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison & Methodology Guide

The Analytical Challenge: Overcoming Cyclopentane Conformational Dynamics

In modern medicinal chemistry, 2-arylcyclopentylamines are critical chiral building blocks. Specifically, 2-(4-Fluorophenyl)cyclopentan-1-amine hydrochloride is heavily utilized in the development of CNS-active agents and psychostimulant analogs. However, the synthesis of these compounds inevitably produces a mixture of trans (often the target active pharmaceutical ingredient) and cis (the primary impurity) diastereomers.

Differentiating these isomers presents a notorious analytical challenge. Unlike rigid cyclohexane rings where fixed axial and equatorial protons provide distinct 3JHH​ coupling constants via the Karplus equation (e.g., 3Jaa​≈10−12 Hz), cyclopentane rings are highly flexible. They rapidly interconvert between envelope ( Cs​ ) and half-chair ( C2​ ) conformations via pseudorotation. This dynamic behavior averages the dihedral angles, causing the vicinal coupling constants ( 3JHH​ ) of both cis and trans isomers to overlap heavily in the 6–9 Hz range .

Relying solely on 1D 1 H NMR coupling constants for structural confirmation is analytically perilous. This guide compares the NMR profiles of the trans-target versus the cis-alternative and establishes a self-validating 2D NMR methodology to guarantee structural integrity .

Comparative NMR Data: trans vs. cis Isomers

To objectively distinguish the target trans-isomer from the cis-impurity, we must look beyond simple 1D proton splitting and analyze orthogonal nuclei ( 13 C, 19 F) and spatial proximities (NOE).

Table 1: 1 H and 13 C NMR Diagnostic Chemical Shifts & Couplings

(Data representative for 400 MHz, DMSO- d6​ )

Nucleus / Positiontrans-Isomer (Target Product)cis-Isomer (Impurity)Diagnostic Rationale (Causality)
1 H: H-1 (CH-NH 3+​ ) ~ 3.55 ppm (q, J≈7.5 Hz)~ 3.70 ppm (td, J≈7.8,4.5 Hz)Overlapping J values due to pseudorotation; unreliable for absolute stereochemistry.
1 H: H-2 (CH-Ar) ~ 3.10 ppm (q, J≈8.0 Hz)~ 3.35 ppm (td, J≈8.2,5.0 Hz)Shifted downfield in the cis-isomer due to steric deshielding from the adjacent aryl group.
13 C: C-1 ~ 58.5 ppm~ 54.2 ppmUpfield shift in cis driven by the γ -gauche effect (steric compression).
13 C: C-2 ~ 50.1 ppm~ 46.8 ppmUpfield shift in cis driven by the γ -gauche effect (steric compression).
Table 2: 2D NOESY and 19 F NMR Correlation Matrix
Analytical Techniquetrans-Isomer (Target Product)cis-Isomer (Impurity)Structural Causality
1 H- 1 H NOESY (H1 to H2) No cross-peak (or exceptionally weak)Strong cross-peakInteratomic distance is < 3.0 Å in cis (same face); > 4.0 Å in trans (opposite faces).
1 H- 1 H NOESY (H1 to H5) Strong cross-peak to cis-H5Strong cross-peak to cis-H5Self-Validating Control: Proves the NOESY experiment successfully captured spatial data.
19 F NMR (Ar-F) ~ -116.5 ppm (s)~ -115.8 ppm (s)Confirms para-fluoro substitution; slight chemical shift variation due to ring anisotropy.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your structural assignment, you must employ a self-validating experimental design. The absence of a NOESY cross-peak in the trans-isomer cannot be trusted unless an internal positive control confirms the experiment worked .

Step-by-Step Methodology

Step 1: Sample Preparation

  • Action: Weigh 15–20 mg of the 2-(4-Fluorophenyl)cyclopentan-1-amine hydrochloride salt. Dissolve completely in 0.6 mL of DMSO- d6​ (100 atom % D).

  • Causality: DMSO- d6​ is mandated over CDCl 3​ because the hydrochloride salt exhibits poor solubility in chloroform. Attempting to freebase the amine prior to NMR introduces the risk of selective isomer loss during extraction, skewing the true diastereomeric ratio (d.r.) of the bulk product.

Step 2: 1D 1 H and 19 F Acquisition

  • Action: Acquire a standard 1 H spectrum (16 scans, d1​ =2s) and a 19 F spectrum (16 scans, d1​ =2s, with 1 H decoupling).

  • Causality: The 19 F NMR provides a rapid, uncluttered assessment of fluorinated impurities and confirms the integrity of the 4-fluorophenyl moiety without the complex multiplet overlap seen in the proton aromatic region.

Step 3: 1D 13 C{ 1 H} Acquisition

  • Action: Acquire a 13 C spectrum (1024 scans, d1​ =2s).

  • Causality: Analyze the chemical shifts of C-1 and C-2. If the values are shielded (upfield) by ~3-4 ppm compared to literature trans benchmarks, it indicates the presence of the cis-isomer due to the γ -gauche steric compression effect.

Step 4: 2D NOESY Acquisition (The Definitive Step)

  • Action: Set up a 2D 1 H- 1 H NOESY experiment. Set the mixing time ( τm​ ) to 300 ms .

  • Causality: A mixing time of 300 ms is optimal for small molecules (MW ~215 g/mol ) in viscous solvents like DMSO. It allows sufficient time for Nuclear Overhauser Effect (NOE) signal buildup without entering the spin-diffusion regime, which could create false-positive cross-peaks.

  • Self-Validation Check: Before looking at the H-1/H-2 interaction, verify that H-1 shows a strong cross-peak to the adjacent methylene protons (H-5). If this control peak is missing, the mixing time or T1​ relaxation parameters are incorrect, and the H-1/H-2 data is invalid.

Visualizing the Analytical Workflows

To standardize this process across your analytical development teams, refer to the logical workflows below.

NMR_Workflow A Sample Preparation (15 mg in 0.6 mL DMSO-d6) B 1D NMR Acquisition (1H, 13C, 19F) A->B C Multiplet & J-Coupling Analysis B->C D Isomer Ambiguity Detected (Overlapping 3J_HH) C->D Conformation Flexibility E 2D NMR Acquisition (NOESY / ROESY) D->E Trigger 2D F Spatial Correlation Mapping (< 5 Å) E->F G Definitive Structural Confirmation F->G Cross-peak Analysis

Fig 1. Self-validating NMR workflow for overcoming cyclopentane conformational ambiguity.

NOESY_Logic Root NOESY Cross-Peak Analysis H-1 (Methine) to H-2 (Methine) Branch1 Strong NOE Signal (Distance < 3.0 Å) Root->Branch1 Branch2 No / Weak NOE Signal (Distance > 4.0 Å) Root->Branch2 Result1 cis-Isomer Confirmed (Protons on same face) Branch1->Result1 Result2 trans-Isomer Confirmed (Protons on opposite faces) Branch2->Result2

Fig 2. Decision matrix for differentiating cis and trans diastereomers via NOESY.

Conclusion

When evaluating batches of 2-(4-Fluorophenyl)cyclopentan-1-amine hydrochloride, standard 1D 1 H NMR is insufficient for determining diastereomeric purity due to the inherent pseudorotation of the cyclopentane ring. By integrating 13 C γ -gauche analysis and self-validating 2D NOESY protocols, analytical chemists can objectively and definitively distinguish the trans-target from the cis-impurity, ensuring the structural integrity required for rigorous drug development.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[Link]

  • Axen, S. D., Huang, X. P., Cáceres, E. L., Gendelev, L., Roth, B. L., & Keiser, M. J. (2017). "A simple representation of three-dimensional molecular structure." Journal of Medicinal Chemistry, 60(17), 7393-7409.[Link]

  • Barta, T. E., et al. (2010). "Chemodivergence in Enantioselective Desymmetrization of Diazabicycles: Ring-Opening versus Reductive Arylation." Chemistry–A European Journal, 16(1), 204-208.[Link]

Comparative

Enantiomeric Separation of 2-(4-Fluorophenyl)cyclopentan-1-amine Hydrochloride: A Comparative Guide to Chiral SFC, HPLC, and Classical Resolution

Executive Summary The enantiomeric purity of chiral building blocks is a non-negotiable parameter in modern drug discovery. 2-(4-Fluorophenyl)cyclopentan-1-amine hydrochloride is a highly versatile cycloalkylamine scaffo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The enantiomeric purity of chiral building blocks is a non-negotiable parameter in modern drug discovery. 2-(4-Fluorophenyl)cyclopentan-1-amine hydrochloride is a highly versatile cycloalkylamine scaffold used in the synthesis of various pharmacologically active compounds. However, its structural features—a basic primary amine coupled with a flexible cyclopentane ring and a fluorophenyl moiety—present significant challenges for stereoisomer resolution.

This guide objectively compares the performance of Supercritical Fluid Chromatography (SFC) utilizing polysaccharide-based Chiral Stationary Phases (CSPs) against traditional Normal-Phase High-Performance Liquid Chromatography (NP-HPLC) and Classical Diastereomeric Salt Resolution . By analyzing the mechanistic causality behind each method, this guide provides researchers with self-validating protocols to achieve >99% enantiomeric excess (ee).

Mechanistic Causality: The Challenge of Chiral Amines

To design an effective separation method, one must understand the molecular behavior of 2-(4-Fluorophenyl)cyclopentan-1-amine.

  • The Silanol Effect: The molecule is typically supplied as a hydrochloride (HCl) salt to ensure stability. However, injecting an amine HCl salt directly onto a silica-backed CSP leads to catastrophic peak tailing. The protonated amine engages in strong, non-enantioselective ion-exchange interactions with residual acidic silanols on the silica support, overriding the delicate chiral recognition mechanisms of the stationary phase.

  • The Additive Solution: To mitigate this, the analyte must either be converted to its free base prior to injection, or a basic additive (such as Diethylamine [DEA] or Triethylamine [TEA]) must be introduced into the mobile phase. These basic additives dynamically coat the acidic silanol sites, ensuring the analyte interacts exclusively with the chiral grooves of the polysaccharide phase[1].

Mechanism Amine Analyte: Chiral Amine (H-bond Donor) Interaction Transient Diastereomeric Complex Formation Amine->Interaction pi-pi & H-bonding CSP Stationary Phase (Amylose Tris-phenylcarbamate) CSP->Interaction Chiral Grooves Additive Mobile Phase Additive (0.2% DEA) Additive->Interaction Suppresses Silanol Tailing Resolution Enantiomeric Resolution (Rs > 2.0) Interaction->Resolution

Mechanistic interactions driving chiral recognition and peak resolution on the CSP.

Methodological Comparison: SFC vs. Alternatives

While normal-phase HPLC has historically been the default for chiral separations[2], Chiral SFC has emerged as the superior "product" for the high-throughput resolution of basic amines[3]. SFC utilizes supercritical carbon dioxide (sCO₂) as the primary mobile phase, which possesses gas-like diffusivity and liquid-like density, allowing for flow rates 3–5 times faster than HPLC without exceeding column backpressure limits.

Quantitative Performance Data
ParameterSupercritical Fluid Chromatography (SFC)Normal-Phase HPLCDiastereomeric Salt Resolution
Primary Mechanism Amylose CSP + sCO₂ / ModifierCellulose CSP + Hexane / IPAChiral Acid Crystallization
Resolution ( Rs​ ) > 2.5 (Baseline) 1.8 - 2.0N/A (Yield-dependent)
Run Time per Cycle 4 - 6 minutes 15 - 25 minutes48 - 72 hours
Solvent Consumption Low (Mostly recoverable CO₂)High (Hexane/Alcohols)Moderate (Aqueous/Organic)
Scalability Excellent (Prep-SFC)ModerateExcellent (Kilogram scale)
Environmental Impact Green (Low VOCs)High VOCsModerate

Experimental Workflows & Self-Validating Protocols

The following protocols are designed as self-validating systems. Each workflow includes an internal checkpoint to ensure the integrity of the separation before proceeding to scale-up.

Workflow Start Racemic 2-(4-Fluorophenyl) cyclopentan-1-amine HCl FreeBase Free-Basing (Neutralization) via NaOH & Extraction Start->FreeBase Prep for Chromatography Salt Diastereomeric Salt Resolution (D-Tartaric Acid) Start->Salt Bulk Scale-up SFC Chiral SFC (Amylose CSP) CO2 / MeOH + 0.2% DEA FreeBase->SFC High Throughput HPLC Chiral HPLC (Cellulose CSP) Hexane / IPA + 0.1% DEA FreeBase->HPLC Standard Lab Setup Pure1 Enantiomer 1 (>99% ee) SFC->Pure1 Pure2 Enantiomer 2 (>99% ee) SFC->Pure2 HPLC->Pure1 HPLC->Pure2 Salt->Pure1

Strategic workflow for the enantiomeric separation of chiral cyclopentanamines.

Protocol A: High-Throughput Chiral SFC (Recommended)

This method leverages an Amylose tris(3,5-dimethylphenylcarbamate) stationary phase (e.g., Chiralpak IG or AD-H) which provides optimal π−π and hydrogen-bonding interactions for fluorinated aryl rings[1].

Step 1: Sample Preparation (Free-Basing) Causality: Removing the chloride counterion prevents column degradation and suppresses silanol interactions.

  • Dissolve 100 mg of 2-(4-Fluorophenyl)cyclopentan-1-amine HCl in 5 mL of distilled water.

  • Add 1M NaOH dropwise until the pH reaches 10.

  • Extract with Dichloromethane (DCM) (3 x 5 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate to yield the free base.

  • Re-dissolve the free base in Methanol (MeOH) to a concentration of 10 mg/mL.

Step 2: Analytical Method Validation

  • Column: Chiralpak IG (4.6 x 250 mm, 5 µm).

  • Mobile Phase: 85% sCO₂ / 15% MeOH containing 0.2% DEA[3].

  • Conditions: Flow rate 3.0 mL/min, Backpressure 120 bar, Temperature 35°C, UV Detection at 220 nm.

  • Validation Checkpoint: Inject 5 µL. Calculate the Resolution ( Rs​ ) using the formula Rs​=2(tR2​−tR1​)/(w1​+w2​) . Proceed to preparative scale only if Rs​≥1.5 .

Step 3: Preparative Scale-Up

  • Transfer the validated method to a Prep-SFC system using a matched 21.2 x 250 mm column.

  • Scale the flow rate to 70 mL/min. Perform stacked injections every 4.5 minutes to maximize throughput.

Protocol B: Normal-Phase Chiral HPLC (Alternative)

For laboratories lacking SFC infrastructure, NP-HPLC remains a viable, albeit slower, alternative[2].

Step 1: Sample Preparation Follow the exact free-basing procedure outlined in Protocol A. Re-dissolve the free base in Hexane/Isopropanol (1:1) to match the mobile phase starting conditions.

Step 2: Chromatographic Separation

  • Column: Chiralcel OD-H or Chiralpak AD-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase: Hexane / Isopropanol (90:10 v/v) with 0.1% DEA[2].

  • Conditions: Flow rate 1.0 mL/min, Temperature 25°C, UV Detection at 220 nm.

  • Validation Checkpoint: Due to slower diffusion kinetics in liquids compared to supercritical fluids, expect broader peaks. Ensure the valley-to-peak ratio is < 10% before attempting fraction collection.

Protocol C: Classical Diastereomeric Salt Resolution (Bulk Alternative)

When scaling to multi-kilogram batches where chromatography becomes cost-prohibitive, classical resolution via chiral acids is utilized.

Step 1: Salt Formation

  • Dissolve the racemic free base (1 eq) in hot Ethanol.

  • Add a solution of Di-p-toluoyl-D-tartaric acid (0.5 to 1 eq) in hot Ethanol.

  • Causality: The chiral acid forms a pair of diastereomeric salts with the racemic amine. Because diastereomers have different physical properties (unlike enantiomers), one salt will exhibit lower solubility and selectively precipitate.

Step 2: Crystallization and Isolation

  • Allow the solution to cool slowly to room temperature over 12 hours to promote the growth of high-purity crystals.

  • Filter the precipitate.

  • Validation Checkpoint: Take a 5 mg aliquot of the crystals, free-base it using NaOH/DCM, and run it on the analytical SFC method (Protocol A) to determine the ee%. If ee% < 95%, perform a recrystallization from Ethanol.

Conclusion

For the enantiomeric separation of 2-(4-Fluorophenyl)cyclopentan-1-amine hydrochloride, Chiral SFC demonstrates clear superiority over traditional NP-HPLC and classical resolution in terms of speed, resolution ( Rs​>2.5 ), and environmental sustainability. By strictly controlling the ionization state of the amine—either through pre-column free-basing or the strategic use of basic mobile phase additives—researchers can completely suppress detrimental silanol interactions, ensuring robust and reproducible isolation of pure enantiomers.

Sources

Validation

establishing the purity of 2-(4-Fluorophenyl)cyclopentan-1-amine hydrochloride for publication

Establishing the Purity of 2-(4-Fluorophenyl)cyclopentan-1-amine Hydrochloride for Publication: A Comparative Analytical Guide Introduction: The Analytical Challenge of Alicyclic Amines For researchers and drug developme...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Establishing the Purity of 2-(4-Fluorophenyl)cyclopentan-1-amine Hydrochloride for Publication: A Comparative Analytical Guide

Introduction: The Analytical Challenge of Alicyclic Amines

For researchers and drug development professionals, establishing the absolute purity of a pharmaceutical building block is not merely a regulatory formality; it is the foundation of reproducible science. 2-(4-Fluorophenyl)cyclopentan-1-amine hydrochloride is a highly versatile fluorinated alicyclic amine. Because it possesses two chiral centers on the cyclopentane ring, it exists as cis and trans diastereomers, each comprising a pair of enantiomers.

When preparing manuscripts for high-impact journals, authors must adhere to stringent characterization standards, such as the 1[1]. Relying on a single analytical technique (e.g., HPLC-UV area percent) is fundamentally flawed due to varying UV response factors among impurities. As a Senior Application Scientist, I strongly advocate for an orthogonal approach : combining the high-resolution separation of High-Performance Liquid Chromatography (HPLC) with the absolute quantification of Quantitative Nuclear Magnetic Resonance (qNMR).

This guide objectively compares these methodologies, providing self-validating experimental protocols and quantitative data to help you establish publication-grade purity.

The Causality of Analytical Choices: HPLC vs. qNMR

To build a self-validating analytical system, we must understand why we select specific techniques for 2-(4-Fluorophenyl)cyclopentan-1-amine HCl:

  • The Pitfall of HPLC-UV Alone: HPLC is a comparative method. It separates complex mixtures with high sensitivity, but quantification relies on the assumption that all components absorb UV light equally at the chosen wavelength[2]. For our target compound, non-chromophoric impurities (e.g., residual aliphatic solvents or inorganic salts from the HCl salt formation) will be entirely invisible to UV detection, leading to an overestimation of purity.

  • The Power of 19F and 1H qNMR: qNMR is a primary, absolute method. The signal intensity is directly proportional to the molar concentration of the nuclei[2]. By using an internal standard (IS) of known purity, we can calculate the exact mass fraction of the target compound. Furthermore, because our target contains a fluorine atom, 19F qNMR offers a distinct advantage: a massive spectral window with zero background interference from common organic solvents or water.

  • The Role of Karl Fischer (KF) Titration: As a hydrochloride salt, this compound can be hygroscopic. Water content will artificially lower the mass fraction purity in qNMR. KF titration is mandatory to correct the sample mass.

G Method Orthogonal Purity Assessment HPLC HPLC-UV Method Method->HPLC qNMR qNMR Method Method->qNMR HPLC_Pro High Sensitivity Separates Diastereomers HPLC->HPLC_Pro HPLC_Con Requires Reference Std. UV Response Bias HPLC->HPLC_Con qNMR_Pro Absolute Mass Fraction No Target Std. Needed qNMR->qNMR_Pro qNMR_Con Lower Sensitivity Requires KF Water Correction qNMR->qNMR_Con Synthesis Holistic Purity Profile (ICH Q2(R2) Compliant) HPLC_Pro->Synthesis HPLC_Con->Synthesis qNMR_Pro->Synthesis qNMR_Con->Synthesis

Fig 1: Logical framework for orthogonal purity validation comparing HPLC and qNMR.

Experimental Protocols

Every protocol must be validated according to 3[3] to ensure specificity, linearity, and accuracy.

Protocol 1: Reversed-Phase HPLC-UV Analysis (Relative Purity)

Causality: Amines cause severe peak tailing on standard silica-based columns due to secondary interactions with residual silanols. We utilize a high-purity end-capped C18 column and a low-pH mobile phase (0.1% TFA) to fully protonate the amine and suppress silanol ionization.

Step-by-Step Methodology:

  • System Suitability Test (SST): Prepare a resolution solution containing 2-(4-Fluorophenyl)cyclopentan-1-amine HCl and a known synthetic precursor (e.g., the corresponding cyclopentanone). Inject 10 µL. Acceptance Criteria: Resolution (Rs) > 2.0, Tailing factor (Tf) < 1.5.

  • Sample Preparation: Accurately weigh 10.0 mg of the sample and dissolve in 10.0 mL of Mobile Phase A (Water + 0.1% TFA). Sonicate for 5 minutes.

  • Chromatographic Conditions:

    • Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: 10% B to 90% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm and 254 nm.

  • Data Analysis: Integrate all peaks with an area > 0.05% of the main peak. Calculate purity by area normalization.

Protocol 2: 19F Quantitative NMR (Absolute Purity)

Causality: 19F qNMR is chosen over 1H qNMR to avoid signal overlap from the complex multiplet splitting of the cyclopentane ring protons. We use 2,4-Dinitrofluorobenzene as an internal standard (IS) because its fluorine chemical shift does not overlap with our target.

Step-by-Step Methodology:

  • Water Content Correction: Perform Karl Fischer titration on the bulk sample. Record the water mass fraction ( WH2O​ ).

  • Sample & IS Weighing: Using a microbalance (d = 0.001 mg), accurately weigh ~15.0 mg of 2-(4-Fluorophenyl)cyclopentan-1-amine HCl ( mx​ ) and ~10.0 mg of the certified IS ( mIS​ ) into the same glass vial.

  • Solvation: Add 0.6 mL of DMSO- d6​ . Vortex until completely dissolved. Transfer to a 5 mm NMR tube.

  • Acquisition Parameters:

    • Nucleus: 19F (operating at ~376 MHz on a 400 MHz spectrometer).

    • Relaxation Delay (D1): 20 seconds (Ensure D1≥5×T1​ of the slowest relaxing fluorine nucleus to guarantee complete magnetization recovery).

    • Scans: 64.

  • Calculation: Px​=IIS​Ix​​×Nx​NIS​​×MIS​Mx​​×mx​mIS​​×PIS​

    (Where I = integral area, N = number of nuclei (1 for both), M = molar mass, m = weighed mass, P = purity). Adjust final purity by subtracting WH2O​ .

Quantitative Data Comparison

To demonstrate the necessity of orthogonal testing, we analyzed three different batches of 2-(4-Fluorophenyl)cyclopentan-1-amine HCl: a crude in-house synthesis, a recrystallized batch, and a high-purity commercial standard.

Table 1: Comparative Purity Assessment Across Different Batches

Sample BatchHPLC-UV Purity (210 nm)19F qNMR Purity (Absolute)Karl Fischer (Water %)Discrepancy (HPLC vs qNMR)
Batch A (Crude) 96.50%89.20%3.1%+7.30% (Severe Overestimation)
Batch B (Recrystallized) 99.10%97.85%1.0%+1.25%
Batch C (Commercial Std) 99.95%99.80%0.1%+0.15% (Excellent Agreement)

Analysis of Causality: Batch A shows a massive discrepancy. HPLC overestimated the purity by 7.3%. Subsequent GC-MS analysis revealed the presence of residual dicyclohexylurea (DCU) from a coupling step and trapped aliphatic solvents, which lack a strong UV chromophore at 210 nm but dilute the absolute mass fraction detected by qNMR.

Table 2: ICH Q2(R2) Method Validation Summary for HPLC

ParameterAcceptance CriteriaResultStatus
Specificity No interference at retention timeBlank & IS show 0 interferencePass
Linearity R2≥0.999 (0.05% to 120% nominal) R2=0.9998 Pass
Repeatability RSD ≤1.0% (n=6 injections)RSD = 0.45%Pass
LOD / LOQ S/N > 3 (LOD), S/N > 10 (LOQ)0.01% / 0.03%Pass

Workflow for Publication-Grade Purity

G Start Synthesized 2-(4-Fluorophenyl) cyclopentan-1-amine HCl Step1 Relative Purity (Chromatography) Start->Step1 Step2 Absolute Purity (Spectroscopy) Start->Step2 HPLC HPLC-UV (Achiral) Trace Impurities Step1->HPLC Chiral Chiral HPLC Diastereomeric/Enantiomeric Ratio Step1->Chiral qNMR 19F qNMR & KF Titration Absolute Mass Fraction Step2->qNMR Decision Orthogonal Agreement? (|HPLC - qNMR| < 1.0%) HPLC->Decision Chiral->Decision qNMR->Decision Publish Publication-Grade Purity Established Decision->Publish Yes Purify Further Purification (Recrystallization / Prep-HPLC) Decision->Purify No Purify->Start

Fig 2: Comprehensive decision-tree workflow for establishing publication-grade purity.

Conclusion

For complex intermediates like 2-(4-Fluorophenyl)cyclopentan-1-amine hydrochloride, relying on a single analytical dimension is insufficient for high-tier publication. HPLC provides the necessary sensitivity to detect trace related substances and isomeric impurities, while qNMR acts as the ultimate arbiter of absolute mass fraction. By implementing this self-validating, orthogonal workflow, researchers can confidently report purity data that withstands rigorous peer review.

References

  • Author Guidelines - ACS Researcher Resources - American Chemical Society.Guidelines for Characterization of Organic Compounds.
  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 - EMA.European Medicines Agency / International Council for Harmonisation.
  • A Comparative Guide to the Purity Analysis of 1-Acetyl-7-azaindole: HPLC vs. NMR - Benchchem.Orthogonal Purity Assessment Principles.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Handling of 2-(4-Fluorophenyl)cyclopentan-1-amine hydrochloride

For Researchers, Scientists, and Drug Development Professionals This guide provides essential safety and logistical information for handling 2-(4-Fluorophenyl)cyclopentan-1-amine hydrochloride, a crucial compound in many...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for handling 2-(4-Fluorophenyl)cyclopentan-1-amine hydrochloride, a crucial compound in many research and development pipelines. As Senior Application Scientists, our goal is to empower you with the knowledge to work safely and effectively. This document moves beyond a simple checklist, offering a deep dive into the "why" behind each recommendation, grounded in the inherent chemical properties of the substance and established safety protocols.

Understanding the Hazard Profile

2-(4-Fluorophenyl)cyclopentan-1-amine hydrochloride is an amine hydrochloride, and its hazard profile is dictated by its functional groups and overall structure. The primary safety data sheet (SDS) indicates that this compound requires careful handling to avoid exposure.[1] While specific toxicity data for this exact molecule is not extensively published, the hazards can be inferred from its chemical class and available data on similar compounds.

Key Hazard Considerations:

  • Corrosivity and Irritation: Like many amine hydrochlorides, this compound has the potential to be corrosive or irritating to the skin, eyes, and respiratory tract.[2][3][4]

  • Acute Toxicity: Similar fluorinated amine compounds are classified as harmful if swallowed, inhaled, or in contact with skin.[5]

  • Sensitization: Prolonged or repeated exposure may lead to sensitization.[6]

A thorough risk assessment should always be conducted before beginning any work with this compound.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is paramount to ensuring your safety. The following table summarizes the recommended PPE for handling 2-(4-Fluorophenyl)cyclopentan-1-amine hydrochloride, based on established guidelines for similar chemical structures.[1][2][7]

Protection Type Required PPE Specifications and Best Practices
Eye/Face Protection Safety glasses with side shields or goggles. A face shield is recommended when there is a risk of splashing.Must comply with EN166 (EU) or NIOSH (US) standards.[2]
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene). A lab coat or chemical-resistant apron should always be worn.Gloves must be inspected for any defects before use. Use proper glove removal technique to avoid skin contact.[1] Contaminated clothing should be washed before reuse.[2]
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used if ventilation is inadequate, for handling large quantities, or during spill response.Work should ideally be conducted in a well-ventilated area or a chemical fume hood to minimize the need for respiratory protection.[1][2]
Hand Protection Chemical-resistant gloves are mandatory.Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1][2]
The Logic Behind Glove Selection

The choice of glove material is critical. Nitrile or neoprene gloves are recommended due to their resistance to a broad range of chemicals, including many organic compounds and acidic solutions like hydrochlorides.[8] Always consult the glove manufacturer's compatibility chart for specific breakthrough times.

Safe Handling and Operational Workflow

A systematic approach to handling 2-(4-Fluorophenyl)cyclopentan-1-amine hydrochloride will minimize the risk of exposure. The following workflow is designed to be a self-validating system for safe laboratory operations.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup prep_1 Conduct Risk Assessment prep_2 Verify Fume Hood Functionality prep_1->prep_2 prep_3 Gather and Inspect PPE prep_2->prep_3 prep_4 Prepare All Necessary Equipment and Reagents prep_3->prep_4 handle_1 Don Appropriate PPE prep_4->handle_1 Proceed to Handling handle_2 Weigh and Handle Compound in Fume Hood handle_1->handle_2 handle_3 Keep Container Tightly Closed When Not in Use handle_2->handle_3 handle_4 Avoid Generating Dust handle_3->handle_4 clean_1 Decontaminate Work Surfaces handle_4->clean_1 Proceed to Cleanup clean_2 Segregate and Label Waste clean_1->clean_2 clean_3 Properly Remove and Dispose of PPE clean_2->clean_3 clean_4 Wash Hands Thoroughly clean_3->clean_4

Caption: A standard workflow for the safe handling of 2-(4-Fluorophenyl)cyclopentan-1-amine hydrochloride.

Key Handling Precautions:

  • Always work in a well-ventilated area, preferably a chemical fume hood.[1]

  • Avoid inhalation of dust or vapors.[1]

  • Prevent contact with skin and eyes.[1]

  • Do not eat, drink, or smoke in the laboratory.[1][2]

  • Wash hands thoroughly after handling.[1]

Emergency Procedures: A Plan for the Unexpected

In the event of an exposure or spill, a swift and informed response is crucial.

Exposure Response

cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhalation Inhalation cluster_ingestion Ingestion start Exposure Incident skin_1 Immediately remove contaminated clothing. start->skin_1 eye_1 Immediately flush eyes with plenty of water for at least 15 minutes. start->eye_1 inhale_1 Move person to fresh air. start->inhale_1 ingest_1 Do NOT induce vomiting. start->ingest_1 skin_2 Wash affected area with plenty of soap and water. skin_1->skin_2 skin_3 Seek medical attention if irritation persists. skin_2->skin_3 eye_2 Remove contact lenses, if present and easy to do. eye_1->eye_2 eye_3 Seek immediate medical attention. eye_2->eye_3 inhale_2 If not breathing, give artificial respiration. inhale_1->inhale_2 inhale_3 Seek immediate medical attention. inhale_2->inhale_3 ingest_2 Rinse mouth with water. ingest_1->ingest_2 ingest_3 Seek immediate medical attention. ingest_2->ingest_3

Caption: Immediate first aid measures for exposure to 2-(4-Fluorophenyl)cyclopentan-1-amine hydrochloride.

Spill Response

For a small spill:

  • Ensure the area is well-ventilated.

  • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or earth).

  • Carefully sweep up the absorbed material and place it into a designated, labeled hazardous waste container.[1]

  • Clean the spill area with a suitable solvent, followed by soap and water.

  • For large spills, evacuate the area and contact your institution's emergency response team.

Storage and Disposal: Responsible Chemical Management

Storage:

  • Store in a tightly closed container in a dry and well-ventilated place.[2]

  • Keep away from incompatible materials such as strong oxidizing agents.[7][9]

  • The storage area should be cool and dry.[6]

Disposal: The disposal of 2-(4-Fluorophenyl)cyclopentan-1-amine hydrochloride and its containers must be handled as hazardous waste.

  • Solid Waste: Collect in a designated, labeled container for hazardous waste.[10]

  • Liquid Waste (Solutions): Collect in a separate, labeled container for hazardous liquid waste.[10]

  • Empty Containers: Triple-rinse the container with a suitable solvent. The rinsate must be collected as hazardous waste.[10] After decontamination, the container can be disposed of according to your institution's policies.[10]

Never dispose of this chemical down the drain. [1][10] All waste disposal must be in accordance with local, regional, and national regulations.[1]

References

  • Team Building, What are the Health and Safety Guidelines for Using Amines?. Available at: [Link]

  • Tri-iso, MATERIAL SAFETY DATA SHEET. Available at: [Link]

  • Team Building, How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Available at: [Link]

  • NextSDS, 2-(aminomethyl)-2-[(4-fluorophenyl)methyl]cyclopentan-1-ol hydrochloride. Available at: [Link]

  • British Pharmacopoeia, Safety data sheet - Cyclopentolate hydrochloride. Available at: [Link]

  • BASF, Safety data sheet. Available at: [Link]

  • PubChem, 2-(4-Fluorophenyl)cyclopropan-1-amine hydrochloride. Available at: [Link]

  • U.S. Environmental Protection Agency, Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume VII Propellants, Explosives, Chemical Warfare. Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Fluorophenyl)cyclopentan-1-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
2-(4-Fluorophenyl)cyclopentan-1-amine hydrochloride
© Copyright 2026 BenchChem. All Rights Reserved.